Product packaging for Cyclopropyl phenyl ketone(Cat. No.:CAS No. 3481-02-5)

Cyclopropyl phenyl ketone

Cat. No.: B146480
CAS No.: 3481-02-5
M. Wt: 146.19 g/mol
InChI Key: PJRHFTYXYCVOSJ-UHFFFAOYSA-N
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Description

Significance of Cyclopropyl (B3062369) Ketone Motifs in Synthetic Organic Chemistry

Cyclopropyl ketones, and cyclopropanes in general, are valuable building blocks in organic synthesis. The cyclopropane (B1198618) ring possesses a high degree of π-character, allowing it to participate in reactions typically associated with double bonds. epfl.ch This unique electronic nature, a result of its strained three-membered ring, underpins its utility. acs.org The introduction of a cyclopropane motif can enhance the metabolic stability and pharmacokinetic profile of drug candidates, making it a desirable feature in medicinal chemistry. acs.org

The carbonyl group in cyclopropyl ketones acts as an activating group, enhancing the electrophilic reactivity of the cyclopropane ring. epfl.ch This activation facilitates a variety of transformations, particularly ring-opening reactions, that are otherwise challenging to achieve. researchgate.net These reactions allow cyclopropyl ketones to serve as three-carbon (C3) synthons, providing access to acyclic structures that can be difficult to prepare through conventional methods like conjugate addition. nih.govrsc.org The ability to open and difunctionalize these rings offers a powerful strategy for building molecular complexity and overcoming challenges in acyclic stereocontrol. nih.gov Consequently, cyclopropyl ketones are considered versatile intermediates for accessing more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai

Historical Context of Cyclopropyl Phenyl Ketone Research

Interest in compounds containing the cyclopropyl group has been long-standing, driven by the ring's unique electronic properties and unsaturated character. acs.org However, early research was often hindered by the limited availability of key cyclopropane-containing intermediates. acs.org The synthesis of this compound has been approached through various methods over the years. acs.org

Overview of Research Trajectories in this compound Chemistry

Research into the chemistry of this compound has evolved along several distinct and fruitful trajectories, primarily exploiting the reactivity of the strained cyclopropane ring activated by the adjacent ketone.

Ring-Opening Reactions: A major focus has been on the selective cleavage of the C-C bonds within the cyclopropane ring. These reactions are powerful tools for creating linear carbon chains with specific functional groups.

Nickel-Catalyzed Reactions: Nickel catalysis has been prominent in promoting the ring-opening of this compound. For instance, nickel-catalyzed reactions with organometallic reagents like trimethylaluminum (B3029685) lead to regioselective ring-opening to form products such as 1-phenyl-1-pentanone. oup.comoup.com This strategy has been extended to reductive cross-coupling reactions with unactivated alkyl bromides and chlorides, providing access to a variety of γ-alkylated ketones. nsf.govrsc.org These methods often proceed through a nickeladihydropyran intermediate formed by the oxidative addition of the ketone to a low-valent nickel species. nih.govnsf.gov

Hydroarylation: The ring-opening hydroarylation of cyclopropyl ketones, typically limited to substrates with a donor-acceptor motif, has been achieved for simple cyclopropyl ketones like this compound using catalytic Brønsted acid in hexafluoroisopropanol (HFIP). researchgate.net

Cascade Reactions: Uncatalyzed cascade reactions of cyclopropyl aryl ketones have been developed to generate indenones and fluorenones through a ring-opening/recyclization process. acs.org

Photochemical Transformations: The photochemical behavior of this compound is another rich area of investigation. The presence of two chromophores, the phenyl ketone and the cyclopropane, leads to complex and useful reactivity upon irradiation.

[3+2] Cycloadditions: Enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones with alkenes have been developed. nih.gov These reactions, often involving a dual-catalyst system, proceed through a ring-opened distonic radical anion intermediate to construct densely substituted cyclopentane (B165970) structures. nih.gov Similar strategies have been applied to reactions with alkynes. researchgate.net

Ring-Opening and Isomerization: Early studies showed that the photochemistry of cyclopropyl ketones is highly dependent on their conformation. oup.com Irradiation can lead to preferential cleavage of the cyclopropane ring. For example, the photochemically induced ring opening of spirocyclopropyl oxindoles provides evidence for a triplet 1,3-diradical intermediate. chemrxiv.org

Mechanistic Studies: Understanding the mechanisms of these transformations is a key research trajectory.

Computational and Experimental Analysis: Combined experimental and computational studies have been employed to probe the reactivity of cyclopropyl ketones. For example, in SmI2-catalyzed couplings, the reactivity of aryl cyclopropyl ketones is enhanced by the stabilization of the ketyl radical due to the aryl ring's conjugation effect. nih.gov Mechanistic studies of nickel-catalyzed difunctionalization reactions have explored various pathways, including those involving ligand-metal cooperation and the formation of key intermediates like nickeladihydropyrans. nih.govchemrxiv.org

Reaction Kinetics: The relative reaction rates of different substituted cyclopropyl ketones in ring-opening hydroarylations have been compared, providing insight into electronic effects on the reaction mechanism. researchgate.net

These research avenues demonstrate the enduring utility of this compound as a model system and a versatile building block in the ongoing development of synthetic organic chemistry.

Data Tables

Table 1: Nickel-Catalyzed Ring-Opening of this compound with Alkyl Metals oup.com

This table summarizes the results of the reaction between this compound and various alkyl metals, catalyzed by nickel acetylacetonate, highlighting the effect of solvent and alkylating agent on product distribution and yield.

EntryAlkyl MetalSolventYield of Ring-Opened Product (%)Yield of 1,2-Addition Product (%)
1Me3AlHexane1440
2Me3AlToluene2731
3Me3AlDichloromethane3226
4Me3AlDiethyl ether6111
5Me3AlTetrahydrofuran (B95107) (THF)76trace
6Me2ZnTHF6513
7MeMgITHF-94
8MeLiTHF-93

Compound List

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O B146480 Cyclopropyl phenyl ketone CAS No. 3481-02-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropyl(phenyl)methanone
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InChI

InChI=1S/C10H10O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PJRHFTYXYCVOSJ-UHFFFAOYSA-N
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Canonical SMILES

C1CC1C(=O)C2=CC=CC=C2
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H10O
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DSSTOX Substance ID

DTXSID30188345
Record name Cyclopropyl phenyl ketone
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Molecular Weight

146.19 g/mol
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Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Record name Cyclopropyl phenyl ketone
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CAS No.

3481-02-5
Record name Benzoylcyclopropane
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Record name CYCLOPROPYL PHENYL KETONE
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Synthetic Methodologies for Cyclopropyl Phenyl Ketone and Its Derivatives

Classical and Contemporary Synthetic Routes

The synthesis of cyclopropyl (B3062369) phenyl ketone can be achieved through various chemical transformations. These methods often rely on the careful construction of the cyclopropane (B1198618) ring or the introduction of the phenyl ketone moiety.

Grignard Reagent Based Approaches (e.g., Cyclopropylmagnesium Bromide)

A common and effective method for synthesizing cyclopropyl ketones involves the use of Grignard reagents. The reaction of a cyclopropylmagnesium halide, such as cyclopropylmagnesium bromide, with a suitable benzoyl precursor is a typical approach. For instance, reacting cyclopropylmagnesium bromide or chloride with a benzoyl chloride derivative can yield the target ketone. This method is favored for its high reactivity and selectivity.

The synthesis often requires careful management of reaction conditions, including temperature, solvent choice (commonly anhydrous tetrahydrofuran (B95107) or diethyl ether), and quenching steps to maximize yield and purity, which can range from 60-85%. A specific example involves the addition of isopropylmagnesium chloride to a solution of N,O-dimethylhydroxylamine hydrochloride and a suitable ester in THF at low temperatures (-20 °C). nih.gov Another approach involves the reaction of cyclopropylmagnesium bromide with benzonitrile.

Table 1: Grignard Reagent Based Synthesis of Cyclopropyl Phenyl Ketone
ReactantsReagentsProductYieldReference
γ-Butyrolactone, BenzeneThionyl chloride, Aluminum chloride, Sodium hydroxideThis compound75-77% acs.orgdatapdf.com
Cyclopropylmagnesium bromide, Benzoyl chloride-This compound60-85%
N,O-dimethylhydroxylamine hydrochloride, Ester, Isopropylmagnesium chlorideTHFWeinreb amide intermediate- nih.gov

Oxidation Reactions (e.g., Dess-Martin Periodinane Mediated)

Oxidation reactions provide another route to cyclopropyl phenyl ketones. For instance, cyclopropylmethanols can be oxidized to the corresponding ketones. While various oxidizing agents can be employed, the Dess-Martin periodinane (DMP) is a notable reagent for this transformation. nih.gov This method is often used in multi-step syntheses where the alcohol precursor is first generated, for example, through the reduction of an ester with a reducing agent like lithium aluminum hydride (LiAlH4). nih.gov Another example involves the Swern oxidation of cyclopropylphenylmethanol, which can produce this compound in high yields (89-90%). google.com However, this method requires low temperatures (-78 °C). google.com

Table 2: Oxidation Reactions for this compound Synthesis
Starting MaterialOxidizing AgentProductYieldReference
CyclopropylphenylmethanolDess-Martin PeriodinaneThis compound- nih.gov
CyclopropylphenylmethanolSwern Oxidation (e.g., oxalyl chloride, DMSO)This compound89-90% google.com
CyclopropylphenylmethanolCrO3/HOAcThis compound- google.com

Cyclopropanation Strategies

Direct formation of the cyclopropane ring on a suitable precursor is a powerful strategy for synthesizing this compound and its derivatives.

The Simmons-Smith reaction is a classic and widely used method for cyclopropanation. tcichemicals.com It involves the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. tcichemicals.comwikipedia.org This reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product. wikipedia.org A key advantage of the Simmons-Smith reaction is its tolerance of a wide range of functional groups, including carbonyls. tcichemicals.com

Modifications to the classical Simmons-Smith reaction have been developed to improve reactivity and reduce costs. The Furukawa modification utilizes diethylzinc (B1219324) instead of the zinc-copper couple, which can enhance the reactivity of the system. wikipedia.org This modified procedure has been successfully applied to the cyclopropanation of α,β-unsaturated ketones. researchgate.net The reaction conditions, such as the choice of solvent, can significantly influence the reaction rate. researchgate.net Asymmetric versions of the Simmons-Smith reaction have also been developed, employing chiral ligands to induce enantioselectivity. mdpi.com

Carbenes, which are neutral species containing a divalent carbon atom, and carbenoids, which are metal-complexed reagents with carbene-like reactivity, readily react with alkenes to form cyclopropanes. libretexts.orglibretexts.org The addition of a carbene to an alkene is a concerted process, resulting in the stereospecific formation of the cyclopropane ring. libretexts.orgwikipedia.org

Various methods exist for generating carbenes. For example, dichlorocarbene (B158193) can be generated from chloroform (B151607) and a strong base. libretexts.org Another approach involves the use of diazo compounds, such as diazomethane (B1218177), which can be decomposed photolytically or with metal catalysis to generate the carbene. masterorganicchemistry.com However, the use of diazomethane is hazardous due to its explosive and toxic nature. masterorganicchemistry.com

An iron-catalyzed cyclopropanation has been developed that uses aliphatic aldehydes as carbene precursors, allowing for the synthesis of a broad range of cyclopropanes. nih.gov This method demonstrates wide functional group tolerance and provides access to previously inaccessible cyclopropane structures. nih.gov

Organolithium Reagent Applications

Organolithium reagents are also utilized in the synthesis of this compound. One approach involves the sequential 1,2-addition and cross-coupling of organolithium reagents with Weinreb amides. rsc.org For instance, cyclopropyllithium can be prepared from cyclopropyl bromide and t-butyllithium and subsequently used in these reactions. rsc.org This method allows for a modular approach to synthesizing various alkyl and aryl ketones. rsc.org The reaction of organolithium reagents with phenyl ketone precursors has also been studied, with reagents like methyllithium (B1224462) and phenyllithium (B1222949) adding in high yield. nih.gov

Novel and Sustainable Synthesis Approaches

Hydrogen Borrowing Catalysis for α-Cyclopropanation

A novel and efficient method for the α-cyclopropanation of ketones has been developed utilizing the principles of hydrogen borrowing (HB) catalysis. acs.orgnih.gov This strategy offers a green and sustainable alternative, producing water as the primary byproduct. digitellinc.com The reaction proceeds through the alkylation of a ketone with an alcohol, facilitated by a transition metal catalyst. digitellinc.com This is followed by an intramolecular displacement of a leaving group to form the cyclopropane ring. acs.orgnih.gov This methodology has been successfully applied to the synthesis of α-cyclopropyl ketones by introducing a leaving group on either the ketone or the alcohol component. acs.orgnih.gov

A key aspect of this approach is the use of a pentamethylphenyl (Ph*) group on the ketone, which has proven effective for α-alkylation reactions. acs.org This protecting group can be readily removed in a two-step process, providing access to valuable α-cyclopropyl carboxylic acids. acs.orgdigitellinc.com

Ligand Design and Catalyst Optimization in Hydrogen Borrowing Catalysis

The efficiency of hydrogen borrowing catalysis is highly dependent on the design of the ligand and the optimization of the catalyst system. For the α-cyclopropanation of ketones, iridium-based catalysts have shown significant promise. sci-hub.se The choice of phosphine (B1218219) ligands, in particular, can influence the reaction pathway. For instance, the use of bulkier phosphine ligands like 1,2-Bis(diphenylphosphino)benzene (DPPBz) in the presence of oxygen can interrupt the typical hydrogen borrowing cycle, leading to the formation of olefinated products instead of the fully saturated α-branched ketones. rsc.org In contrast, simpler, less hindered phosphine ligands such as triphenylphosphine (B44618) (PPh₃) tend to favor the desired alkylation product. rsc.org The Donohoe group has demonstrated that hindered ketones can be effectively alkylated with alcohols using a transition metal catalyst, highlighting the importance of substrate and catalyst selection. digitellinc.com

Further research has explored the use of earth-abundant metals in hydrogen borrowing catalysis. Manganese-based catalysts, particularly those with pincer ligands, have been successfully employed in the cyclopropanation of allylic alcohols. dhu.edu.cnresearchgate.net These advancements highlight the ongoing efforts to develop more sustainable and cost-effective catalytic systems.

Mechanistic Aspects of Hydrogen Borrowing Cyclopropanation

The mechanism of hydrogen borrowing catalysis for α-cyclopropanation involves a series of well-defined steps. acs.orgdigitellinc.com The process is initiated by the transition-metal catalyst abstracting hydrogen from an alcohol, generating a reactive aldehyde or ketone in situ, along with a metal-hydride species. digitellinc.comsci-hub.se This is followed by an aldol (B89426) condensation between the in-situ generated carbonyl compound and the starting ketone to form an enone intermediate. digitellinc.com The metal-hydride then reduces this enone, leading to the α-alkylated product. digitellinc.comsci-hub.se

In the context of cyclopropanation, the reaction is designed to form an α-branched ketone intermediate that contains a leaving group. acs.org This intermediate then undergoes an intramolecular nucleophilic displacement by the corresponding enolate to form the final cyclopropane ring. acs.orgdigitellinc.com Experimental evidence supports this two-step pathway, as the proposed intermediate has been shown to cyclize to the desired product under basic conditions. acs.org

Continuous-Flow Synthesis Techniques for Scalable Production

Continuous-flow chemistry has emerged as a powerful tool for the scalable and efficient synthesis of cyclopropyl ketones. mdpi.comnih.gov This technology offers several advantages over traditional batch processing, including improved safety, enhanced heat and mass transfer, and the potential for automation. rsc.org Industrial applications have already demonstrated the capability of producing cyclopropyl ketones at rates exceeding 100 grams per day. smolecule.com

A notable application of this technology is the two-step continuous-flow synthesis of 1,1-cyclopropane aminoketones. researchgate.netrsc.org This process involves the initial photocyclization of 1,2-diketones to form 2-hydroxycyclobutanones, followed by their reaction with amines in a telescoped fashion. researchgate.netrsc.org

Acid-Catalyzed Nucleophilic Attack on 2-Hydroxycyclobutanones

A key synthetic strategy within continuous-flow systems for producing cyclopropyl ketones involves the acid-catalyzed nucleophilic attack on 2-hydroxycyclobutanones (HCBs). mdpi.comnih.gov This method allows for the construction of cyclopropyl aldehydes and ketones in high yields and with good functional group tolerance. mdpi.com The reaction proceeds via a tandem condensation and C4-C3 ring contraction. researchgate.netrsc.org

This protocol has been successfully implemented for the synthesis of arylthio-cyclopropyl carbonyl compounds by reacting HCBs with aryl thiols. mdpi.com The process is notable for its potential for large-scale production. mdpi.com

Catalyst Performance and Recyclability in Flow Systems (e.g., Amberlyst-35)

The choice of catalyst is crucial for the success of continuous-flow synthesis. Solid-supported catalysts are particularly advantageous due to their ease of separation and potential for reuse. Amberlyst-35, a macroporous, strongly acidic polymeric catalyst, has proven to be a reusable and effective catalyst for the acid-catalyzed synthesis of cyclopropyl ketones in flow systems. mdpi.comnih.govdupont.com

Studies have shown that packed-bed columns of Amberlyst-35 can be reused multiple times for the multigram-scale production of cyclopropyl ketones. mdpi.com While a gradual decrease in catalytic performance has been observed over extended periods (10 and 24 hours), the catalyst's activity can be restored by washing with a diluted acid solution. mdpi.com The physical and chemical properties of the Amberlyst-35 packed bed have been thoroughly characterized using techniques such as TGA, ATR, SEM, and BET analyses. mdpi.com

PropertyValue
Catalyst Type Macroporous, strongly acidic, cationic, polymeric
Key Feature High thermal stability
Structure Open continuous pore structure
Resistance Resistant to oxidants and mechanical/osmotic shock
Application Heterogeneous catalysis for various organic reactions

Tandem Reactions Involving Vinyl Selenium Salts

A novel and efficient one-pot synthesis of 1-(1-aminocyclopropyl)ketone compounds has been developed utilizing a tandem reaction sequence involving vinyl selenium salts. sioc-journal.cn This method, mediated by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), proceeds through a cascade of nucleophilic addition, proton migration, nucleophilic substitution, and deselenization of β-amino ketones and methyl phenyl vinyl selenium tetrafluoroborate. sioc-journal.cn

The reaction offers several advantages, including mild conditions, straightforward experimental operation, and good compatibility with various functional groups. sioc-journal.cn The process yields 1-(1-aminocyclopropyl)ketones in a range of 70% to 93%. sioc-journal.cn A notable feature of this methodology is the ability to regenerate the diphenyl diselenide, the precursor to the selenium salt reagent, from the byproduct methyl phenyl selenide (B1212193) through a simple treatment with bromine and hydrazine. sioc-journal.cn

Cross-Electrophile Coupling Reactions for γ-Alkyl Ketones

A recently developed method for the synthesis of γ-alkyl ketones involves the nickel-catalyzed cross-electrophile coupling of cyclopropyl ketones with unactivated primary alkyl chlorides. rsc.orgnih.gov This approach is significant as it addresses the challenge of modifying the remote γ-position of ketones. rsc.org The reaction demonstrates excellent regioselectivity and high step economy by avoiding the need for pre-generated organometallic reagents. rsc.orgnih.gov

A key innovation in this method is the use of sodium iodide as a co-catalyst. rsc.orgnih.gov The halide exchange between the alkyl chloride and sodium iodide generates a low concentration of the more reactive alkyl iodide in situ. This strategy effectively promotes the desired cross-coupling while minimizing the formation of undesired alkyl dimer byproducts. rsc.orgnih.gov

The optimized conditions for the γ-alkylation of this compound with phenylpropyl chloride involved using 10 mol% NiBr2(dme) and 10 mol% 4,4′-dimethyl-2,2′-bipyridine as the ligand, in the presence of zinc powder and sodium iodide in N,N-dimethylacetamide (DMA) at 50 °C. rsc.org The proposed mechanism suggests an initial oxidative addition of the aryl cyclopropyl ketone to a Ni(0) species, followed by reaction with an alkyl radical to form a Ni(III) intermediate. Reductive elimination then yields the γ-alkyl ketone product. nih.gov This nickel-catalyzed reductive cross-coupling has been successfully applied to a variety of aryl cyclopropyl ketones and unactivated alkyl bromides, providing γ-alkyl substituted ketones in yields ranging from 50% to 90%. nsf.gov

Asymmetric Synthesis of Enantioenriched this compound Precursors

The synthesis of optically active cyclopropane derivatives is of significant interest due to their presence in numerous bioactive molecules. diva-portal.org Asymmetric strategies, including functional group interconversions and kinetic resolutions, are employed to access enantioenriched precursors of this compound.

Functional Group Interconversion in Cyclopropane Precursors

One of the primary strategies for preparing enantioenriched cyclopropanols, which can serve as precursors to cyclopropyl ketones, is through the functional group interconversion of existing cyclopropane derivatives. rsc.org A historically significant and widely applied method is the Baeyer–Villiger oxidation of cyclopropyl ketones. rsc.org This reaction proceeds with the retention of both configuration and enantiomeric purity of the starting ketone, making it a reliable method for accessing enantiopure cyclopropanol (B106826) esters. rsc.org

Another effective functional group interconversion involves the oxidation of organoelement derivatives of cyclopropane, such as organoboron, organosilicon, organocopper, and organomagnesium compounds. rsc.org These transformations typically occur under mild conditions with retention of stereochemistry. rsc.org For instance, enantiopure organoboron derivatives of cyclopropane are common precursors that can be oxidized to the corresponding cyclopropanols. rsc.org

Kinetic Resolution Strategies

Kinetic resolution is a powerful technique for obtaining enantioenriched compounds from a racemic mixture. epfl.chsnnu.edu.cn In the context of cyclopropyl ketones, several catalytic kinetic resolution methods have been developed.

A highly efficient kinetic resolution of racemic 1-(1-alkynyl)cyclopropyl ketones has been achieved through a gold-catalyzed divergent (4 + 4) cycloaddition reaction. rsc.orgrsc.org This asymmetric approach allows for the construction of two different types of optically active furan (B31954)/pyrrole-fused eight-membered ring systems. rsc.org The process exhibits a high selectivity factor (up to 747), yielding both the desired cycloadducts and the unreacted chiral cyclopropyl ketones with excellent enantiomeric excess (ee). rsc.org For example, various racemic cyclopropyl ketones bearing methyl or halogen substituents on the aromatic ring were resolved to provide the desired products in 31–45% yields with 80–95% ee, and the corresponding chiral cyclopropyl ketones in 38–45% yields with 82–99% ee. rsc.org

N-Heterocyclic carbene (NHC) catalysis has also been utilized in the dynamic kinetic resolution of racemic α-substituted β-keto esters, including a cyclopropyl ketone derivative. nih.gov This method relies on the in situ racemization of the starting material under the basic conditions required for catalyst generation, followed by a stereoselective reaction to produce highly substituted β-lactones with good to excellent diastereoselectivity and enantioselectivity. nih.gov The cyclopropyl-substituted keto ester, for instance, yielded the corresponding lactone in moderate yield and enantioselectivity, but with excellent diastereoselectivity. nih.gov

Mechanistic Investigations of Cyclopropyl Phenyl Ketone Reactivity

Ring-Opening Reactions

The cleavage of the C-C bonds in the cyclopropane (B1198618) ring of cyclopropyl (B3062369) phenyl ketone can be initiated through several distinct mechanistic pathways, leading to a diverse array of functionalized products.

Acid-Catalyzed Ring Opening Mechanisms

The ring-opening of cyclopropyl ketones under acidic conditions can proceed via different mechanisms depending on the substitution of the cyclopropane and the reaction conditions. For cyclopropyl phenyl ketone, a Brønsted acid-catalyzed arylative ring-opening has been demonstrated using a combination of triflic acid (TfOH) and hexafluoroisopropanol (HFIP). nih.govnih.gov This system facilitates the reaction with electron-rich arene nucleophiles to produce γ-arylated ketone products. nih.gov

Mechanistic studies and DFT calculations suggest that for cyclopropyl ketones, the reaction proceeds through a homo-conjugate addition pathway. nih.gov The process is initiated by the HFIP-assisted protonation of the carbonyl group. nsf.gov This protonation polarizes the C-C bonds of the cyclopropane ring, making it susceptible to nucleophilic attack by an arene. nih.gov The subsequent ring-opening leads to the formation of the enol form of the linear product. nsf.gov

Initial investigations into the reaction between this compound and 1,3,5-trimethoxybenzene (B48636) found that triflic acid in HFIP provided the desired ring-opened adduct in high yield. nih.gov

Table 1: Acid-Catalyzed Ring Opening of this compound with 1,3,5-Trimethoxybenzene

Catalyst Solvent Product Yield Reference
Triflic Acid (TfOH) Hexafluoroisopropanol (HFIP) γ-arylated ketone 67% nih.gov

Reductive Ring Opening Processes

Reductive methods provide another avenue for the ring-opening of this compound, often leading to γ-alkylated ketone products. Nickel-catalyzed reductive cross-coupling reactions have been developed to couple aryl cyclopropyl ketones with unactivated alkyl bromides. nsf.gov These reactions offer a direct route to various γ-alkyl substituted ketones. nsf.govrsc.org

One proposed mechanism involves the oxidative addition of the this compound to a Ni(0) species, forming a six-membered cyclic Ni(II) intermediate. nsf.gov This is followed by the oxidative capture of an alkyl radical (generated from the alkyl bromide), leading to a Ni(III) species. Reductive elimination then forges the new C-C bond and releases the γ-alkylated ketone product, along with a Ni(I) species that is subsequently reduced by zinc powder to regenerate the active Ni(0) catalyst. nsf.gov The use of sodium iodide as a cocatalyst can be crucial for reactions involving alkyl chlorides, facilitating a halide exchange to form a more reactive alkyl iodide in situ. rsc.org

Reductive ring-opening can also be achieved using reagents like samarium(II) iodide, which operates through a single-electron transfer (SET) mechanism to generate radical intermediates. ucl.ac.uk Similarly, lithium in liquid ammonia (B1221849) has been used to generate radical anions from the corresponding ketones, leading to ring-opened products. ucl.ac.uk The specific outcome of these reductive reactions is often dependent on the substrate structure. researchgate.net

Organometallic Reagent-Mediated Ring Opening (e.g., Nickel Acetylacetonate with Trimethylaluminum)

The ring-opening of this compound can be effectively mediated by organometallic reagents, particularly in the presence of a nickel catalyst. A notable example is the reaction with trimethylaluminum (B3029685) catalyzed by nickel acetylacetonate, which results in the regioselective formation of the ring-opened product. oup.comresearchgate.net This reaction typically yields 1-phenyl-1-pentanone. oup.com

The reaction's success is highly dependent on the solvent, with tetrahydrofuran (B95107) (THF) proving to be the most effective in achieving high yield and regioselectivity. oup.com The mechanism is believed to proceed through the formation of a metal enolate intermediate. chemrxiv.org Research has shown that nickel-catalyzed nucleophilic opening of phenyl cyclopropyl ketone with trimethylaluminum forms aluminum enolates, which can be subsequently trapped. chemrxiv.org While nickel(II) compounds are effective catalysts, other nickel salts like nickel bromide or nickel iodide show no catalytic activity. oup.com

Interestingly, the choice of the organometallic reagent is critical; while methyllithium (B1224462) leads exclusively to 1,2-addition to the carbonyl group, methylmagnesium iodide can produce the ring-opened product in moderate yield. oup.com

Table 2: Nickel-Catalyzed Ring Opening of this compound with Trimethylaluminum

Catalyst Reagent Solvent Product Yield Reference
Nickel Acetylacetonate Trimethylaluminum Tetrahydrofuran (THF) 1-phenyl-1-pentanone up to 76% oup.com

Photoredox-Coupled Ring-Opening Oxo-Amination

Visible-light photoredox catalysis offers a modern and powerful strategy for the functionalization of cyclopropyl phenyl ketones. thieme-connect.deresearchgate.net This approach enables the ring-opening and subsequent oxo-amination of electronically unbiased aryl cyclopropanes to form structurally diverse β-amino ketone derivatives. researchgate.netresearchgate.net

Coupling Reactions

Beyond simple ring-opening, this compound can participate in more complex coupling reactions, creating larger molecular architectures.

SmI₂-Catalyzed Intermolecular Couplings

Samarium(II) iodide (SmI₂), also known as Kagan's reagent, is a potent single-electron reducing agent that can catalyze the intermolecular coupling of aryl cyclopropyl ketones with partners like alkenes or alkynes. chemistryviews.orgresearchgate.net This method provides an efficient route to five-membered ring structures, such as cyclopentenes, without the need for a superstoichiometric co-reductant to regenerate the Sm(II) catalyst. chemistryviews.orgnih.gov

The reaction is typically performed with catalytic amounts of SmI₂ (as low as 15 mol%) in a solvent like tetrahydrofuran (THF). chemistryviews.org A proposed radical-relay mechanism initiates with a reversible single-electron transfer from SmI₂ to the ketone, forming a ketyl radical. chemistryviews.orgrsc.org This is followed by the fragmentation of the cyclopropyl ring. chemistryviews.orgnih.gov The resulting radical intermediate then couples with an alkyne, and a subsequent cyclization forms a new ketyl radical. chemistryviews.orgnih.gov This final radical transfers an electron back to the resulting Sm(III) species, thereby regenerating the SmI₂ catalyst and liberating the cyclopentene (B43876) product. chemistryviews.org

Computational studies have shown that the reactivity of aryl cyclopropyl ketones is enhanced by the stabilization of the ketyl radical and the fragmentation of the cyclopropyl group due to the conjugation effect of the aryl ring. researchgate.net An interesting link has been discovered between the conformation of the ketone and the efficiency of the cross-coupling, providing deeper insight into the mechanism of these radical relays. nih.govnih.gov

Table 3: SmI₂-Catalyzed Intermolecular Coupling of this compound with Aryl Alkynes

Catalyst Loading Solvent Temperature Product Yield Reference
15–25 mol% SmI₂ Tetrahydrofuran (THF) 45 °C Cyclopentenes Good to Excellent chemistryviews.org

Formal [3+2] Cycloadditions with Olefins via Visible Light Photocatalysis

Visible light photocatalysis offers a mechanistically distinct approach to the activation of aryl cyclopropyl ketones for formal [3+2] cycloaddition reactions with olefins, leading to the synthesis of highly substituted cyclopentane (B165970) ring systems. nih.govnih.gov This method relies on the one-electron reduction of the ketone to its corresponding radical anion, a key initiation step. nih.govnih.gov A photocatalytic system, often comprising Ru(bpy)₃²⁺, a Lewis acid such as La(OTf)₃, and an amine like TMEDA, is typically employed. nih.govnih.gov The Lewis acid is crucial as it activates the cyclopropyl ketone towards one-electron reduction and stabilizes the resulting ketyl radical intermediate. nih.gov

Upon formation, the cyclopropyl ketyl radical anion is proposed to undergo ring-opening to form a distonic radical anion. nih.gov This intermediate can then engage in a stepwise formal [3+2] cycloaddition with a tethered or intermolecular olefin. nih.govwisc.edu The resulting cyclized radical anion is then oxidized to afford the final cyclopentane product in a redox-neutral process. nih.govwisc.edu This strategy has proven effective, particularly with α-substituted enoates, enabling the diastereoselective construction of quaternary carbon stereocenters. nih.gov

AdditiveYield (%)
None0
Zn(OTf)₂15
Gd(OTf)₃20
La(OTf)₃25
La(OTf)₃ with TMEDA55
Data from a study on the photocatalytic [3+2] cycloaddition of an aryl cyclopropyl ketone. nih.gov

Nickel-Catalyzed γ-Alkylation with Alkyl Chlorides

Nickel catalysis provides an effective method for the γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides, yielding γ-alkyl ketones. nih.govrsc.orgrsc.orgnih.gov A key challenge in this cross-electrophile coupling is to balance the reactivity and selectivity to favor the desired cross-coupling product over the homocoupling of the alkyl chloride. nih.gov This is achieved through a halide exchange strategy, where a catalytic amount of sodium iodide (NaI) is used to generate a low concentration of the more reactive alkyl iodide in situ. nih.govrsc.org

The proposed mechanism involves the initial oxidative addition of the aryl cyclopropyl ketone to a Ni(0) species, forming a Ni(II) intermediate. nih.govrsc.org This species then reacts with an alkyl radical, generated from the alkyl iodide, to form a Ni(III) species. nih.govrsc.org Reductive elimination from this intermediate furnishes the γ-alkylated ketone product and a Ni(I) species. nih.govrsc.org The Ni(I) species then reacts with the alkyl iodide to regenerate the alkyl radical and a Ni(II) intermediate, which is subsequently reduced by a stoichiometric reductant like zinc powder to regenerate the active Ni(0) catalyst. nih.govrsc.org

ComponentRole
NiBr₂(dme)Catalyst precursor
4,4′-dimethyl-2,2′-bipyridineLigand
Zn powderReductant
NaICo-catalyst for halide exchange
DMASolvent
Optimized conditions for the nickel-catalyzed γ-alkylation of this compound with an alkyl chloride. nih.govrsc.org

Rearrangement Reactions

The inherent strain of the cyclopropane ring, coupled with the electronic influence of the phenyl ketone moiety, predisposes the molecule to various rearrangement reactions, often leading to the formation of more stable five-membered ring systems.

While a direct 1,2-carbonyl shift is not the most commonly cited rearrangement, cyclopropyl ketones, including the phenyl-substituted variant, undergo mechanistically related ring-expansion reactions. A significant transformation in this class is the Cloke-Wilson rearrangement, which converts cyclopropyl ketones into five-membered heterocycles. rsc.org Under acidic conditions or heat, this compound can rearrange to form 2-phenyl-4,5-dihydrofuran. rsc.orgarkat-usa.org

The mechanism is initiated by the activation of the carbonyl group, typically through protonation by an acid catalyst. This activation facilitates the cleavage of one of the proximal C-C bonds of the cyclopropane ring. The resulting carbocation intermediate is stabilized by the adjacent phenyl group and the oxygen atom. Subsequent intramolecular cyclization via attack by the carbonyl oxygen, followed by deprotonation, yields the stable five-membered dihydrofuran ring. rsc.org Studies have shown that while this compound is thermally stable under neutral conditions, the rearrangement to a 4,5-dihydrofuran can be induced in the presence of a strong acid. arkat-usa.org This type of ring-expansion is a cost-effective and efficient protocol for synthesizing furan (B31954) moieties. rsc.org

Various catalysts have been employed to facilitate this transformation. For instance, Lewis acids such as tin(IV) chloride (SnCl₄) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) have been used to mediate the ring-expansion of cyclopropyl ketones to furnish substituted dihydrofurans. rsc.org

Palladium catalysis provides an efficient pathway for the isomerization of cyclopropyl ketones to their linear, unsaturated counterparts. The palladium-catalyzed ring-opening of aryl cyclopropyl ketones can stereoselectively produce α,β-unsaturated ketones, such as (E)-1-arylbut-2-en-1-ones. researchgate.net

A plausible mechanism for this transformation involves several key steps. rsc.org Initially, the active Pd(0) catalyst undergoes oxidative addition into one of the C-C bonds of the cyclopropane ring of this compound. This step forms a six-membered chelate palladium complex. rsc.org This intermediate then undergoes a β-carbon elimination, which is a crucial step in the cleavage of the cyclopropane ring. rsc.org This elimination generates a conjugated azine as a reaction intermediate, which subsequently tautomerizes to form the final α,β-unsaturated ketone product. The palladium catalyst is regenerated at the end of the cycle, allowing the process to repeat. rsc.org The tautomerization step itself can also be assisted by the palladium complex. scholaris.ca

Table 1: Palladium-Catalyzed Isomerization of N-Cyclopropyl Acylhydrazones This table illustrates the scope of a related palladium-catalyzed C-C bond cleavage and cycloisomerization reaction, highlighting the versatility of palladium in activating cyclopropane rings.

EntrySubstrateCatalystSolventTime (h)Yield (%)Reference
1N-Cyclopropyl(phenyl)acetylhydrazonePd(OAc)₂ (10 mol%)t-AmylOH583 rsc.org
2N-Cyclopropyl(4-methoxyphenyl)acetylhydrazonePd(OAc)₂ (10 mol%)t-AmylOH2868 rsc.org
3N-Cyclopropyl(4-fluorophenyl)acetylhydrazonePd(OAc)₂ (10 mol%)t-AmylOH1981 rsc.org
4N-Cyclopropyl(naphthalen-2-yl)acetylhydrazonePd(OAc)₂ (10 mol%)t-AmylOH2478 rsc.org

Electrophilic and Nucleophilic Reactions

The dual nature of this compound allows it to react with both electron-deficient (electrophilic) and electron-rich (nucleophilic) species, leading to a variety of functionalized products.

This compound reacts readily with the strong electrophile sulfur trioxide (SO₃). The reaction, when carried out in a solvent such as nitromethane, results in the quantitative formation of a γ-sultone, specifically 1-benzoyl-1,3-propanesultone. tandfonline.com This transformation involves the electrophilic attack of SO₃ on the cyclopropane ring, leading to ring-opening and subsequent cyclization to form the stable five-membered sultone ring, which is a cyclic sulfonic ester. tandfonline.comacs.org

The proposed mechanism involves the cleavage of a C-C bond in the cyclopropane ring to form a carbocation intermediate, which is then trapped by the sulfur trioxide. Upon aqueous alkaline work-up, the resulting γ-sultone can be quantitatively converted into the corresponding potassium hydroxypropanesulfonate. tandfonline.com

The activated nature of the cyclopropane ring in this compound facilitates homoconjugate addition (or 1,5-addition) reactions. In this process, a nucleophile attacks the carbon atom at the far end of the cyclopropane ring, leading to ring-opening and the formation of a functionalized branched ketone. nih.govacs.orgacs.org This reactivity pathway provides a complementary strategy to traditional enolate chemistry for generating α-branched ketones. nih.govacs.org

A variety of carbon and heteroatom nucleophiles can participate in this reaction. acs.org The reaction is often facilitated by a catalyst, such as an iridium complex in hydrogen borrowing catalysis, where the cyclopropyl ketone serves as a crucial structural motif for C-C bond formation. nih.govacs.org The resulting ring-opened products are functionalized ketones bearing an α-branched center. acs.org DFT calculations and experimental rate studies have shown that carbonyl-bearing cyclopropanes, like this compound, react via a homo-conjugate addition pathway in the presence of a Brønsted acid catalyst system. nih.gov

Table 2: Nickel-Catalyzed γ-Alkylation of this compound Derivatives This table shows the scope of a nickel-catalyzed cross-coupling reaction, which proceeds via a radical-based homoconjugate addition mechanism to achieve γ-alkylation.

Ketone Substrate (Aryl group)Alkyl ChlorideProduct Yield (%)Reference
PhenylPhenylpropyl chloride72 rsc.org
4-TrifluoromethylphenylPhenylpropyl chloride85 rsc.org
4-FluorophenylPhenylpropyl chloride73 rsc.org
2-MethylphenylPhenylpropyl chloride55 rsc.org
Pyridin-2-ylPhenylpropyl chloride67 rsc.org

Lewis acids are potent catalysts for activating cyclopropyl ketones towards various transformations. Tin(IV) chloride (SnCl₄) is a commonly used Lewis acid that can mediate several reactions. For example, SnCl₄ promotes the reaction of cyclopropyl alkyl ketones with α-keto esters to afford spiro-γ-lactone products in moderate to good yields and with good stereoselectivity. researchgate.net The proposed mechanism involves a sequence of steps: nucleophilic ring-opening of the cyclopropane by water, followed by an aldol-type reaction and a subsequent cyclic transesterification, all mediated by the Lewis acid. researchgate.net

However, the outcome of Lewis acid-mediated reactions is highly sensitive to the specific acid and reaction conditions. While some Lewis acids like SnCl₄ can be effective, their use can be challenging. Strong Lewis acids, including SnCl₄ and boron trifluoride etherate (BF₃·OEt₂), can lead to polymerization as the main reaction pathway, especially with sensitive substrates. epfl.chchimia.ch This highlights the need to strike a delicate balance in reactivity. In some cases, SnCl₄ has been used in superstoichiometric amounts to drive formal homo-Nazarov cyclizations of activated cyclopropyl ketones. chimia.ch In copper(I)-catalyzed Ritter-type reactions, a Lewis acid co-catalyst is essential to activate the cyclopropyl ketone for nucleophilic attack by a nitrile, ultimately leading to γ-amino ketones after ring-opening. rsc.org

Influence of Steric and Electronic Effects on Reactivity

The reactivity of this compound is governed by a delicate balance of steric and electronic factors, particularly the interplay between the aromatic phenyl ring and the cyclopropyl group. nih.govacs.org These factors significantly influence the stability of intermediates and transition states in various reactions. nih.govacs.org

The conjugation between the π-system of the phenyl ring and the carbonyl group is a critical factor in the reactivity of this compound. nih.govacs.org This electronic interaction plays a substantial role in reactions proceeding through radical intermediates, such as samarium(II) iodide (SmI₂) catalyzed couplings. acs.orgresearchgate.net

However, this conjugation can also introduce obstacles. In the formation of certain intermediates, such as a gauche styrene-like structure following ring opening, the requirement for a distorted conformation can disrupt conjugation and increase the energy of subsequent steps. nih.govacs.orgresearchgate.net Therefore, while aromatic conjugation is initially beneficial for activating the ketone and promoting ring fragmentation, its influence on later stages of the reaction mechanism can be complex. acs.org

Conformational effects, especially the dihedral angle between the phenyl ring and the carbonyl group, are crucial determinants of reactivity. nih.govacs.org In unsubstituted this compound, the system tends towards planarity to maximize conjugation. However, introducing substituents, particularly at the ortho positions of the phenyl ring, forces a "twisted" conformation where the aryl ring is pushed out of the plane of the carbonyl group. nih.govacs.org

This link between a twisted conformation and enhanced reactivity has been observed in other catalytic processes as well, such as hydrogen borrowing catalysis, where ortho-disubstitution on the aryl ketone was found to be beneficial. acs.org A crystal structure of a pentamethylphenyl ketone derivative confirmed that the substituted phenyl group is significantly twisted out of conjugation with the carbonyl. acs.org

Table 2: Influence of Conformation on Reactivity in Aryl Cyclopropyl Ketones

ConformationKey Structural FeatureImpact on ConjugationImpact on ReactivityReference
Planar/Near-Planar Unsubstituted phenyl ring is largely coplanar with the carbonyl group.Maximizes π-conjugation, stabilizing ketyl radical intermediates.Enhances initial reduction but can lead to high-energy later intermediates due to steric repulsion. nih.govacs.org nih.govacs.org
Twisted ortho-Substituted phenyl ring is forced out of the plane of the carbonyl group.Diminishes π-conjugation, leading to a less stable ketyl radical.Facilitates subsequent steps by avoiding steric clashes, lowering the overall activation barrier in certain reactions. nih.govacs.orgnih.gov nih.govacs.orgnih.govacs.org

Computational Chemistry and Theoretical Studies of Cyclopropyl Phenyl Ketone

Electronic Structure Elucidation

The electronic characteristics of cyclopropyl (B3062369) phenyl ketone are governed by the conjugation between the cyclopropyl ring, the carbonyl group, and the phenyl ring. Computational methods have been instrumental in dissecting these interactions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been widely employed to investigate the structure, reactivity, and electronic properties of cyclopropyl phenyl ketone and related compounds. nih.govacs.orgacs.orgresearchgate.netnih.govrsc.orgacs.orgresearchgate.net DFT calculations have consistently shown that the interaction between the cyclopropyl ring and the carbonyl group leads to the stabilization of specific conformations. acs.orgresearchgate.net

Studies focusing on hydride reduction, for instance, have used DFT to determine that the bisected s-cis and s-trans conformers represent the two minimum energy states. acs.orgresearchgate.net The s-cis conformer, where the cyclopropyl group and the phenyl group are on the same side of the C-C bond connecting them to the carbonyl, is generally found to be more stable than the s-trans conformer. acs.orgresearchgate.net The stability of these conformers is a key factor in predicting the stereoselectivity of reactions. For example, the high stereoselectivity observed in the hydride reduction of certain substituted cyclopropyl ketones is explained by the hydride attacking the more stable bisected s-cis conformation from the less sterically hindered side. acs.org

DFT calculations have also been crucial in understanding reaction mechanisms. In the context of SmI₂-catalyzed intermolecular couplings, DFT studies revealed that the reactivity of aryl cyclopropyl ketones is enhanced by the stabilization of a ketyl radical intermediate through conjugation with the aryl ring. nih.govacs.org The calculations showed that for phenyl cyclopropyl ketone, the activation barrier is 24.6 kcal/mol. nih.govacs.org This conjugation effect stabilizes the intermediate and the transition state for cyclopropyl fragmentation. nih.govacs.org Furthermore, DFT has been used to analyze the regioselectivity in the ring-opening reactions of cyclopropyl ketones, highlighting the influence of substituents on the reaction pathway. nih.govacs.org

Table 1: Calculated Activation Barriers for SmI₂-Catalyzed Coupling Reactions

Reactant Activation Barrier (kcal/mol)
Phenyl Cyclopropyl Ketone 24.6 nih.govacs.org
Cyclohexyl Cyclopropyl Ketone 25.4 nih.govacs.org

This table is generated from data presented in computational studies.

Ab Initio Methods and Second-Order Perturbation Theory

Ab initio calculations, which are based on first principles without empirical parameters, have provided a fundamental understanding of the conformational preferences of cyclopropyl ketones. acs.orgresearchgate.netnih.gov These methods have been used to study cyclopropyl methyl ketone as a model system, confirming that the global energy minimum is the s-cis conformer, with a local minimum for the s-trans conformer. nih.gov The potential energy curve derived from these calculations is essential for developing parameters for less computationally intensive methods like molecular mechanics. nih.gov

Second-order perturbation theory, often used within the framework of Natural Bond Orbital (NBO) analysis, helps to quantify the stabilizing donor-acceptor interactions within the molecule. nih.govresearchgate.net In the study of reaction mechanisms, such as the DABCO-catalyzed Cloke–Wilson rearrangement, this analysis has been used to estimate the strength of unconventional hydrogen bonds in transition states, providing a more detailed picture of the factors controlling reactivity and stereoselectivity. nih.gov

Molecular Orbital Analysis

Molecular orbital (MO) analysis offers a qualitative and quantitative picture of the electronic interactions in this compound. The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. In reactions, the interaction between the HOMO of a nucleophile and the LUMO of the cyclopropyl ketone is often a key factor.

In the context of the DABCO-catalyzed rearrangement of phenyl-substituted cyclopropyl ketones, MO analysis shows that the primary orbital interaction involves the flow of electrons from the HOMO of DABCO (the lone pair on the nitrogen atom) to the acceptor σ*(C–C) molecular orbital of the cyclopropyl ketone moiety. nih.govacs.org This interaction is crucial for the initial ring-opening step of the reaction. The analysis of MOs also helps to explain the regioselectivity of such reactions. nih.govacs.org

Conformational Analysis and Dynamics

The flexibility of the bond connecting the cyclopropyl and carbonyl groups allows for the existence of different rotational isomers, or conformers. The study of these conformers and the dynamics of their interconversion is vital for a complete understanding of the molecule's behavior.

Identification of Stable Conformers (s-cis, s-trans)

As established by various computational and experimental methods, this compound preferentially exists in two main planar conformations: s-cis and s-trans. acs.orgresearchgate.netresearchgate.netdoi.org These are also referred to as bisected conformers because the plane of the carbonyl group bisects the cyclopropane (B1198618) ring.

s-cis conformer: The cyclopropyl and phenyl groups are on the same side of the bond between the carbonyl carbon and the cyclopropyl ring. This conformation is generally found to be the most stable. acs.orgresearchgate.net

s-trans conformer: The cyclopropyl and phenyl groups are on opposite sides of the bond. This conformation is a local energy minimum but is less stable than the s-cis form. acs.orgresearchgate.net

The preference for the s-cis conformer is attributed to favorable stereoelectronic effects, specifically the conjugation between the π-system of the carbonyl group and the Walsh orbitals of the cyclopropane ring. doi.org The relative stability of these conformers can be influenced by substituents on either the phenyl or the cyclopropyl ring. acs.org

Table 2: Relative Stability of Cyclopropyl Ketone Conformers

Conformer Relative Stability
s-cis Global energy minimum acs.orgresearchgate.netnih.gov
s-trans Local energy minimum acs.orgresearchgate.netnih.gov

This table summarizes findings from multiple computational studies.

Torsional Parameters and Molecular Mechanics Models

While quantum mechanical methods like DFT and ab initio calculations are highly accurate, they are computationally expensive. Molecular mechanics (MM) offers a faster alternative for studying large systems or for performing long-time molecular dynamics simulations. However, the accuracy of MM methods depends on the quality of the force field parameters, particularly the torsional parameters that describe the energy profile of bond rotations.

To accurately model cyclopropyl ketones using MM, specific torsional parameters for the dihedral angle around the bond connecting the cyclopropyl ring and the carbonyl group have been developed. nih.gov These parameters are often derived by fitting the MM potential energy function to a high-quality potential energy curve obtained from ab initio calculations on a model compound like cyclopropyl methyl ketone. nih.gov The successful development of these parameters allows for the reliable prediction of the conformations of more complex molecules containing the cyclopropyl ketone moiety, such as bicyclo[m.1.0]alkan-2-ones. nih.govacs.orgacs.org

Molecular Dynamics (MD) Simulations for Molecular Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational tool to model the behavior of molecules over time, providing insights into their dynamic nature and interactions with their environment. While comprehensive MD simulation studies focused exclusively on this compound are not extensively detailed in the surveyed literature, the methodology has been applied to closely related cyclopropyl aryl ketones to understand key molecular interactions.

For instance, computational approaches for analogous compounds like cyclopropyl 3-thienyl ketone involve using MD simulations to model solvation effects. These simulations can predict how the compound behaves in different solvent environments, such as polar aprotic versus protic solvents, which is crucial for forecasting reaction rates and stability, including hydrolysis. Similarly, in the context of drug design, MD simulations are proposed for derivatives such as cyclopropyl 2-fluorobenzyl ketone to evaluate receptor occupancy over time, a critical factor in determining the pharmacological profile of a potential therapeutic agent. smolecule.com These examples highlight the utility of MD simulations in predicting how the unique structural features of cyclopropyl aryl ketones, including the strained cyclopropyl ring and the aromatic system, govern their interactions with surrounding molecules, be they solvents or biological receptors. smolecule.comsmolecule.com

Reaction Mechanism Modeling

The analysis of potential energy surfaces (PES) is fundamental to understanding the reaction mechanisms of this compound. Computational studies have systematically mapped the PES for reactions such as SmI₂-catalyzed intermolecular couplings with alkynes. nih.govresearchgate.net This analysis reveals the energetic landscape of the reaction, identifying all intermediates and transition states connecting the reactants to the products.

A crucial aspect of reaction mechanism modeling is the characterization of transition states (TS) and the calculation of their associated energy barriers, which determine reaction kinetics. For the SmI₂-catalyzed coupling of this compound, computational studies have identified two key transition states: one for the cyclopropyl-fragmentation step (TS I) and another for the radical-trapping step (TS II). acs.org

Calculated Activation Barriers in SmI₂-Catalyzed Couplings

SubstrateOverall Activation Barrier (kcal/mol)Turnover-Determining Transition State (TDTS)
Phenyl Cyclopropyl Ketone24.6 nih.govRadical-Trapping (TS II) acs.org
Cyclohexyl Cyclopropyl Ketone25.4 nih.govCyclopropyl-Fragmentation (TS I) acs.org
2,6-Dimethylphenyl Cyclopropyl Ketone23.1 nih.govCyclopropyl-Fragmentation (TS I) acs.org

While direct metabolic profiling of this compound is not extensively covered, computational modeling and data from analogous structures allow for the prediction of likely metabolic pathways and oxidative hotspots. The key structural motifs—the ketone, the phenyl ring, and the cyclopropyl group—are all potential sites for metabolic transformation, often mediated by cytochrome P450 (CYP450) enzymes. smolecule.comacs.org

Ketone Reduction : The carbonyl group is a primary site for reduction to the corresponding secondary alcohol, a common metabolic pathway for ketones.

Aromatic Hydroxylation : The phenyl ring can undergo hydroxylation, typically at the para-position, a classic phase I metabolic reaction catalyzed by CYP450 enzymes.

Cyclopropyl Ring Cleavage : The strained cyclopropyl ring can be a site for oxidative cleavage. Studies on synthetic cannabinoids and other compounds containing a cyclopropyl moiety have identified cyclopropyl group cleavage as a significant metabolic pathway. smolecule.com For derivatives of cyclopropylfentanyl, N-dealkylation to produce cyclopropylnorfentanyl is a major metabolic route, though this is specific to the fentanyl scaffold. nih.gov In the case of prasugrel, a drug containing a related chemical structure, CYP450-mediated oxidation is a crucial bioactivation step. smolecule.com

Computational methods like molecular docking can be employed to simulate the binding of this compound to the active sites of CYP450 enzymes to predict the most likely sites of oxidation.

Computational modeling of excited-state phenomena is essential for understanding the photochemistry of this compound. Upon photoexcitation, the molecule can engage in charge-transfer interactions, which are central to its reactivity in photocatalytic processes. Theoretical studies have shown that in the presence of a suitable catalyst, one-electron reduction of the ketone can occur, forming a ketyl radical anion.

This process involves the transfer of an electron to the benzoyl moiety of the ketone. Time-dependent density functional theory (TD-DFT) calculations on related systems have characterized these excited states, confirming substantial charge transfer from a catalyst to the lowest unoccupied molecular orbitals (LUMOs) of the benzoyl group. This charge transfer is the key step in initiating reactions like photocatalytic [3+2] cycloadditions, where the resulting ring-opened radical anion intermediate reacts with an alkene. The initial charge transfer from the photocatalyst to the ketone is often facilitated by a Lewis acid, which activates the ketone by lowering its reduction potential. These models of excited-state charge transfer are critical for designing and optimizing enantioselective photochemical reactions involving cyclopropyl ketones.

Advanced Spectroscopic Characterization Techniques for Cyclopropyl Phenyl Ketone and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the characterization of cyclopropyl (B3062369) phenyl ketone, offering a window into the distinct magnetic environments of its constituent nuclei, primarily protons (¹H), carbon-13 (¹³C), and to a lesser extent, oxygen-17 (¹⁷O).

The ¹H NMR spectrum of cyclopropyl phenyl ketone presents a unique fingerprint arising from the distinct chemical environments of the protons on the cyclopropyl and phenyl groups. chemicalbook.comwiredchemist.com

The protons of the phenyl group typically appear as a complex multiplet in the aromatic region of the spectrum. Specifically, the ortho-protons (adjacent to the carbonyl group) are the most deshielded due to the electron-withdrawing nature of the carbonyl and are found furthest downfield. The meta- and para-protons resonate at slightly higher fields. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the ortho-protons can appear as a multiplet around 8.01-8.04 ppm, while the meta- and para-protons may be observed as a multiplet in the range of 7.45-7.61 ppm. rsc.org

The cyclopropyl protons exhibit characteristic signals in the upfield region of the spectrum. The methine proton (the one directly attached to the carbonyl group) is the most deshielded of the cyclopropyl protons and typically appears as a multiplet. The four methylene (B1212753) protons on the cyclopropyl ring are diastereotopic and therefore magnetically non-equivalent, giving rise to separate multiplets. In CDCl₃, the methine proton can be found as a multiplet around 2.96-3.00 ppm, while the methylene protons appear as multiplets in the ranges of 1.36-1.41 ppm and 1.60-1.65 ppm. rsc.org

Table 1: ¹H NMR Chemical Shifts for this compound

Proton Chemical Shift (ppm) in CDCl₃ Multiplicity
Phenyl (ortho) 8.01-8.04 m
Phenyl (meta, para) 7.45-7.61 m
Cyclopropyl (methine) 2.96-3.00 m
Cyclopropyl (methylene) 1.60-1.65 m
Cyclopropyl (methylene) 1.36-1.41 m

Data compiled from various sources. rsc.org

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of this compound. chemicalbook.comoregonstate.edu The chemical shifts of the carbon atoms are sensitive to their electronic environment, hybridization, and substitution patterns. masterorganicchemistry.com

The ¹³C NMR spectrum of this compound shows distinct signals for the carbonyl carbon, the aromatic carbons, and the cyclopropyl carbons. chemicalbook.combham.ac.uk The carbonyl carbon is the most deshielded, appearing at a characteristic downfield chemical shift, typically in the range of 197-200 ppm. ucl.ac.ukpageplace.de The aromatic carbons resonate in the region of approximately 128-138 ppm. niscpr.res.inresearchgate.net The ipso-carbon (the carbon attached to the carbonyl group) is generally found around 137.5 ppm. The ortho, meta, and para carbons have distinct chemical shifts, which can be influenced by substituent effects on the phenyl ring. amanote.com The cyclopropyl carbons appear at much higher field strengths, with the methine carbon being more deshielded than the methylene carbons. cdnsciencepub.com

Substituents on the phenyl ring can significantly influence the ¹³C chemical shifts of the aromatic carbons. niscpr.res.inamanote.com Electron-donating groups tend to shield the ortho and para carbons, shifting their signals to higher fields (lower ppm values). Conversely, electron-withdrawing groups deshield these carbons, causing their signals to shift to lower fields (higher ppm values). These substituent-induced chemical shifts provide valuable information about the electronic distribution within the molecule. niscpr.res.in

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

Carbon Chemical Shift (ppm) in CDCl₃
Carbonyl (C=O) ~197.7
Phenyl (ipso-C) ~137.5
Phenyl (para-C) ~133.4
Phenyl (ortho-C) ~128.5
Phenyl (meta-C) ~128.9
Cyclopropyl (methine-C) ~27.3
Cyclopropyl (methylene-C) ~14.3

Data compiled from various sources. rsc.org

The chemical shift of the carbonyl carbon in this compound is a sensitive probe of the degree of conjugation between the cyclopropyl ring and the carbonyl group, as well as the phenyl ring and the carbonyl group. cdnsciencepub.com Conjugation generally leads to a shielding effect, causing the carbonyl carbon signal to shift to a higher field (lower ppm value) compared to non-conjugated ketones. cdnsciencepub.com The extent of this shielding is influenced by the planarity of the system; steric hindrance that disrupts the coplanarity of the phenyl ring and the carbonyl group can reduce the extent of conjugation and lead to a downfield shift of the carbonyl signal. cdnsciencepub.comcdnsciencepub.comresearchgate.net

The unique electronic properties of the cyclopropyl group, which can participate in conjugation, influence the carbonyl chemical shift. cdnsciencepub.com Studies on various cyclopropyl ketones have shown that the carbonyl carbon shieldings are affected by this conjugative interaction. cdnsciencepub.com

While 1D NMR spectra provide a wealth of information, complex molecules or mixtures can lead to overlapping signals that are difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable for unambiguous structural elucidation. acs.orgomicsonline.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. nih.gov In this compound, COSY would show correlations between the ortho, meta, and para protons of the phenyl ring, as well as between the methine and methylene protons of the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish one-bond correlations between protons and directly attached carbons (¹H-¹³C). omicsonline.org For this compound, HSQC would link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by identifying longer-range (typically two- or three-bond) correlations between protons and carbons. omicsonline.org For example, an HMBC spectrum would show a correlation between the ortho-protons of the phenyl ring and the carbonyl carbon, as well as between the cyclopropyl methine proton and the carbonyl carbon, thus confirming the connectivity of the different moieties.

These 2D NMR techniques, used in concert, provide a comprehensive and unambiguous picture of the molecular structure of this compound and are particularly useful in the characterization of its reaction intermediates where the structure may not be known beforehand. nih.govacs.org

Oxygen-17 (¹⁷O) NMR spectroscopy, although less common due to the low natural abundance (0.038%) and quadrupolar nature of the ¹⁷O nucleus, can provide direct information about the electronic environment of the carbonyl oxygen. taylorfrancis.comacs.org The chemical shift of the ¹⁷O nucleus in ketones is highly sensitive to electronic and steric effects. acs.orgpsu.edu

The ¹⁷O chemical shift of the carbonyl oxygen in aryl ketones is influenced by the torsion angle between the carbonyl group and the aromatic ring. rsc.orgacs.org This makes ¹⁷O NMR a potential tool for studying the conformation of this compound in solution. The degree of conjugation between the phenyl ring and the carbonyl group, which is dependent on this torsion angle, affects the electron density at the oxygen atom and thus its chemical shift. mdpi.com

The ¹⁷O chemical shifts for ketones typically fall within a broad range, and for aryl ketones, these values can be further influenced by substituents on the aromatic ring. acs.org For instance, the ¹⁷O NMR signal for the carbonyl oxygen in this compound would be expected in the region characteristic of conjugated ketones. rsc.org While experimental data for the ¹⁷O NMR of this compound is not as readily available as for ¹H and ¹³C NMR, the technique holds promise for detailed electronic structure analysis. nih.govspectrabase.comuoa.gr

In-situ NMR for Reaction Monitoring

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing kinetic and mechanistic data without the need for sample isolation.

Detailed Research Findings: In-situ ¹H NMR has been effectively used to monitor the progress of reactions involving this compound. For instance, during the hydrosilylation of cyclopropyl phenyl ketones, the reaction can be tracked by observing the disappearance of the ketone's proton signals, typically found between δ ~2.5–3.5 ppm, and the simultaneous emergence of peaks corresponding to the silane-derived product (δ ~0.5–1.5 ppm). The integration of diagnostic signals, such as those from the cyclopropyl CH₂ groups, allows for quantitative analysis of reaction progress when compared against authentic standards.

Similarly, mechanistic studies on the ring-opening of cyclopropyl ketones have utilized in-situ ¹H NMR. Experiments involving this compound and triflic acid (TfOH) in the presence of 1,3,5-trimethoxybenzene (B48636) showed a clear preference for the protonation of 1,3,5-trimethoxybenzene, indicating that the ketone does not spontaneously react with the acid alone. semanticscholar.org This type of real-time analysis is crucial for understanding reaction pathways and the roles of various components in the reaction mixture. semanticscholar.org In other studies, the copolymerization of related vinyl monomers derived from this compound was monitored using in-situ ¹H NMR to track the consumption of monomers over time. rsc.org

Table 1: Key ¹H NMR Signals for In-situ Reaction Monitoring of this compound This table is interactive. Click on the headers to sort.

Species Monitored Protons Typical Chemical Shift (δ, ppm) Observation During Reaction
This compound Ketone α-protons ~2.5 - 3.5 Signal disappears
Silane Reactant Silane-related protons ~0.5 - 1.5 Signal appears (in hydrosilylation)
Cyclopropyl Protons CH₂ groups ~1.0 - 1.3 Signal changes or disappears
Phenyl Protons Aromatic protons ~7.4 - 8.0 Signal pattern may shift

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule.

Detailed Research Findings: IR spectroscopy is particularly useful for identifying the prominent carbonyl (C=O) group in this compound, which exhibits a strong absorption band. This peak is sensitive to the electronic environment; conjugation with the phenyl ring and the cyclopropyl group shifts its position. The validation of synthesis or reduction reactions often involves monitoring the carbonyl stretch. For example, in the reduction of this compound, the disappearance of the carbonyl peak around 1680 cm⁻¹ confirms the reaction's progress.

The IR spectrum also shows characteristic absorptions for the C-H stretching of the aromatic ring (above 3000 cm⁻¹) and the cyclopropyl ring (around 3000-3100 cm⁻¹), as well as C=C stretching vibrations for the phenyl ring (around 1600-1450 cm⁻¹). Raman spectroscopy provides complementary information, particularly for the non-polar bonds and symmetric vibrations of the carbon skeleton. nih.gov

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort.

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
Carbonyl (C=O) Stretch ~1680 Strong, ~1670-1685
Phenyl (C=C) Stretch ~1600, 1580, 1450 Strong, ~1595
Phenyl C-H Stretch >3000 Weak
Cyclopropyl C-H Stretch ~3100-3000 Moderate
Cyclopropyl Ring Ring "breathing" ~1020 Strong, ~1000

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, allowing for the determination of molecular weight and structural elucidation through fragmentation patterns.

Detailed Research Findings: The electron ionization (EI) mass spectrum of this compound provides clear information for its identification. The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 146.19 g/mol . nih.govnist.gov

The fragmentation pattern is characteristic of the structure. The most abundant fragment ion is typically the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, formed by the cleavage of the bond between the carbonyl carbon and the cyclopropyl ring. Another significant peak is observed at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺), which arises from the loss of a carbonyl group (CO) from the benzoyl cation. The presence of the cyclopropyl group can be inferred from smaller fragments. This fragmentation data is invaluable for confirming the identity of this compound in complex mixtures and for structural analysis of its derivatives. nist.gov

Table 3: Major Mass Spectrometry Fragments for this compound (EI-MS) This table is interactive. Click on the headers to sort.

m/z Value Proposed Fragment Ion Formula Significance
146 Molecular Ion [M]⁺ [C₁₀H₁₀O]⁺ Confirms molecular weight
105 Benzoyl Cation [C₇H₅O]⁺ Base peak, indicates phenyl ketone moiety
77 Phenyl Cation [C₆H₅]⁺ Loss of CO from benzoyl fragment
51 Phenyl fragment [C₄H₃]⁺ Further fragmentation of phenyl ring

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems. uobabylon.edu.iq

Detailed Research Findings: The UV-Vis spectrum of this compound is characterized by absorptions arising from electronic transitions within the conjugated system formed by the phenyl ring and the carbonyl group. Two main types of transitions are expected: a high-intensity π → π* transition and a lower-intensity n → π* transition. uobabylon.edu.iq

The π → π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the benzoyl moiety, typically appears at a shorter wavelength (around 240-250 nm). The n → π* transition, which involves promoting a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital, is symmetry-forbidden and thus has a much lower intensity, appearing at a longer wavelength (around 310-330 nm). The position of these absorption maxima (λmax) is sensitive to the solvent and to substituents on the phenyl ring. For example, the UV-Vis spectrum of 4-chlorophenyl cyclopropyl ketone shows distinct absorption bands that can be analyzed to understand electronic effects. nih.gov The conjugation between the cyclopropyl ring and the carbonyl group can also slightly influence the energy of these transitions compared to other alkyl phenyl ketones.

Table 4: Electronic Transitions and Expected λmax for this compound This table is interactive. Click on the headers to sort.

Electronic Transition Orbitals Involved Expected λmax (nm) Relative Intensity
π → π* π (bonding) → π* (antibonding) ~240 - 250 High (Strong)
n → π* n (non-bonding) → π* (antibonding) ~310 - 330 Low (Weak)

Strategic Applications of Cyclopropyl Phenyl Ketone in Complex Molecule Synthesis

Building Blocks for Polycyclic and Heterocyclic Frameworks

The inherent ring strain of the cyclopropyl (B3062369) group in cyclopropyl phenyl ketone makes it an excellent precursor for ring-opening reactions, providing access to a variety of carbocyclic and heterocyclic systems. This reactivity has been harnessed to construct complex polycyclic and heterocyclic frameworks that are prevalent in biologically active molecules and functional materials. mdpi.comnih.gov

One notable application is in the synthesis of dihydrofuran and dihydropyran adducts. mdpi.com The Cloke-Wilson rearrangement, a thermal or acid-catalyzed isomerization of cyclopropyl ketones, provides a direct route to five-membered heterocycles like dihydrofurans. rsc.org For instance, the reaction of cyclopropanes bearing both an electron-withdrawing group (like a phenyl ketone) and a donor group with a Lewis acid such as titanium tetrachloride (TiCl₄) can trigger the cleavage of a C-C bond in the cyclopropane (B1198618) ring, leading to the formation of substituted dihydrofurans in good to excellent yields. rsc.org

Furthermore, this compound derivatives, particularly donor-acceptor cyclopropanes, are valuable synthetic intermediates for creating a range of acyclic, alicyclic, and heterocyclic compounds. nih.gov A key strategy involves the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones, which yields 1-acyl-2-(2-hydroxyaryl)cyclopropanes. These products serve as versatile building blocks for further transformations into more complex heterocyclic structures. nih.gov The reaction of trimethylsulfoxonium (B8643921) iodide with a 2-hydroxychalcone (B1664081) in the presence of a base like sodium hydride can produce the corresponding cyclopropane derivative in high yield. nih.gov

The following table summarizes the synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones, which are precursors to various heterocyclic compounds:

EntryChalcone PrecursorProductYield (%)
12-Hydroxychalcone(1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone70
2(E)-3-(2-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one(1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanoneNot specified
3(E)-3-(2-Hydroxyphenyl)-1-(2-thienyl)prop-2-en-1-one(1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone66
Data sourced from a study on the synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones. nih.gov

Precursors to γ-Functionalized Ketones

Cyclopropyl ketones are valuable precursors for the synthesis of γ-functionalized ketones through various ring-opening strategies. nih.govrsc.org Nickel-catalyzed cross-electrophile coupling reactions have emerged as a powerful method for the γ-alkylation of cyclopropyl ketones. nih.govrsc.orgrsc.org This approach allows for the coupling of aryl cyclopropyl ketones with unactivated primary alkyl chlorides, leading to the formation of γ-alkyl ketones with good regioselectivity and step economy. nih.govrsc.orgrsc.org

The reaction typically involves a nickel catalyst, such as NiBr₂(dme), a bipyridine ligand, a reducing agent like zinc powder, and a crucial cocatalyst, sodium iodide (NaI). nih.govrsc.org The role of NaI is to facilitate a halide exchange with the alkyl chloride, generating a low concentration of the more reactive alkyl iodide, which minimizes the formation of undesired alkyl dimer byproducts. nih.govrsc.org

A proposed mechanism involves the oxidative addition of the aryl cyclopropyl ketone to a Ni(0) species, forming a Ni(II) intermediate. nih.govrsc.org This intermediate then reacts with an alkyl radical (generated from the alkyl iodide) to form a Ni(III) species, which undergoes reductive elimination to yield the γ-alkyl ketone and a Ni(I) species. The Ni(I) species is then reduced back to Ni(0) to complete the catalytic cycle. nih.govrsc.org

The following table presents examples of the nickel-catalyzed γ-alkylation of this compound with various alkyl chlorides:

EntryAlkyl ChlorideProductYield (%)
1Phenylpropyl chloride1,7-Diphenylheptan-1-one72
21-Chloroheptane1-Phenylundecan-1-one68
31-Chlorooctane1-Phenyldodecan-1-one72
4Methyl 6-chlorohexanoateMethyl 7-oxo-7-phenylheptanoateNot specified
Data sourced from studies on the nickel-catalyzed γ-alkylation of cyclopropyl ketones. nih.govrsc.org

Synthesis of Spiro-γ-Lactones and Derivatives

This compound and its derivatives are effective starting materials for the synthesis of spiro-γ-lactones, which are important structural motifs in many natural products and pharmacologically active compounds. Lewis acid-mediated reactions of cyclopropyl alkyl ketones with α-keto esters provide an efficient pathway to these spirocyclic compounds. uni.luresearchgate.net

For example, the reaction of 1-cyclopropyl-2-arylethanone derivatives with diethyl 2-oxomalonate, mediated by a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), proceeds through a sequential mechanism. uni.lu This sequence involves a nucleophilic ring-opening of the cyclopropane ring by water, followed by an aldol-type reaction and a cyclic transesterification to furnish the spiro-γ-lactone derivatives in good to excellent yields. uni.lu Similarly, reactions with ethyl 2-oxoacetate can also yield the corresponding spiro-γ-lactones, sometimes accompanied by other spirocyclic byproducts. uni.lu

The use of tin(IV) chloride (SnCl₄) as a Lewis acid has also been shown to effectively mediate the reaction between cyclopropyl alkyl ketones and α-keto esters, leading to the formation of spiro-γ-lactones with good stereoselectivities. researchgate.net By carefully controlling the reaction conditions, the desired spiro-γ-lactone products can be obtained exclusively. researchgate.net

Access to α-Cyclopropyl Carboxylic Acids

α-Cyclopropyl carboxylic acids are valuable synthetic building blocks, and a straightforward method for their preparation has been developed starting from α-cyclopropyl ketones. acs.orgnih.gov A two-step sequence allows for the conversion of hindered phenyl ketones, including α-cyclopropyl ketones, into the corresponding carboxylic acids. acs.orgnih.gov

The first step involves the oxidation of the α-cyclopropyl ketone to a phenol (B47542) derivative. acs.orgnih.gov This can be achieved using an oxidizing agent such as phthaloyl peroxide in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). acs.orgnih.gov The resulting phenols are then subjected to a second oxidation step using ceric ammonium (B1175870) nitrate (B79036) (CAN) to afford the desired α-cyclopropyl carboxylic acids in good yields, with the cyclopropyl ring remaining intact throughout the process. acs.orgnih.gov This method provides a synthetically useful route to 1,1-substituted spirocyclopropyl acid building blocks. acs.org

Role in Natural Product Synthesis

The cyclopropane motif is a recurring structural feature in a wide range of natural products, contributing to their unique three-dimensional shapes and biological activities. rsc.org this compound and related cyclopropyl carbonyl compounds serve as crucial intermediates in the total synthesis of these complex molecules. mdpi.comrsc.org

The reactivity of the cyclopropyl ketone moiety allows for its transformation into various other functional groups and ring systems, making it a versatile tool for constructing the core skeletons of natural products. For instance, the ability to undergo ring-opening reactions provides access to linear chains with specific functionalization patterns, which can then be further elaborated and cyclized to form larger ring systems. nih.govrsc.org

Furthermore, the development of methods for the stereoselective synthesis of substituted cyclopropyl ketones has enhanced their utility in the asymmetric synthesis of natural products. chemrxiv.org The application of iron-catalyzed Minisci-type HAT (hydrogen atom transfer) reactions for intramolecular radical cyclization has been instrumental in constructing the rigid cyclopropane rings found in complex natural products. rsc.org

Structure Activity Relationship Sar Studies of Cyclopropyl Phenyl Ketone Derivatives in Chemical Reactivity and Molecular Interactions

Influence of Cyclopropyl (B3062369) Ring Strain and Electronic Properties on Reactivity

The reactivity of cyclopropyl phenyl ketone is profoundly influenced by the inherent characteristics of the three-membered ring. The significant ring strain, estimated at approximately 115 kJ/mol, provides a thermodynamic driving force for reactions involving ring-opening. rsc.org This strain makes the C-C bonds of the cyclopropane (B1198618) ring susceptible to cleavage under various conditions, enabling transformations not readily accessible to unstrained cyclic or acyclic ketones. rsc.orgepfl.ch

The electronic properties of the cyclopropyl group also play a critical role. The C-C bonds of the ring possess enhanced π-character, allowing for conjugation with the adjacent carbonyl group. researchgate.netwiley.com This conjugation affects the stability of intermediates and transition states in chemical reactions. For instance, in SmI₂-catalyzed coupling reactions, the conjugation of the aryl ring with the ketyl radical formed upon one-electron reduction enhances the reactivity of aryl cyclopropyl ketones by stabilizing the radical and promoting the subsequent fragmentation of the cyclopropyl ring. acs.orgnih.gov The unique electronic nature of the cyclopropyl ring can also lead to unusual reactivity; for example, its inherent sigma-aromaticity has been reported to passivate condensation reactions. researchgate.net The combination of ring strain and electronic effects makes cyclopropyl ketones versatile synthons, capable of acting as homologs of Michael acceptors or participating in various cycloaddition reactions. epfl.chnih.gov

The reactivity can be further tuned by introducing substituents. Donor-acceptor cyclopropanes, which have an electron-donating group vicinal to the carbonyl, are particularly reactive. epfl.ch The polarization of the C1–C2 bond in these systems enhances reactivity towards nucleophiles. researchgate.net Conversely, the introduction of fluorine atoms to form gem-difluorocyclopropanes combines the effects of ring strain with the strong electron-withdrawing nature of fluorine, influencing the regioselectivity of ring-opening reactions. d-nb.info

Effects of Phenyl Substituents on Reaction Pathways (e.g., Hammett Constants)

Substituents on the phenyl ring of this compound derivatives have a significant impact on their reaction pathways and reactivity, an effect that can often be quantified using Hammett constants (σ). wikipedia.org These constants measure the electron-donating or electron-withdrawing ability of a substituent. beilstein-journals.org

In many reactions, a linear free-energy relationship, as described by the Hammett equation, is observed. For example, in the solvolysis of α-CF₃-substituted tosylates, electron-donating groups on the phenyl ring accelerate the reaction, while electron-withdrawing groups decelerate it, which can be correlated with Hammett-Brown σ⁺ values. beilstein-journals.org Similarly, in ring-opening reactions with thiophenolates, variation of substituents on the phenyl ring leads to parabolic Hammett relationships, indicating a change in the transition state structure. researchgate.net

The electronic nature of the substituent dictates the reaction outcome in various transformations.

Electron-Donating Groups (EDGs): EDGs, such as methoxy (B1213986) (-OCH₃), enhance the electron density of the aromatic ring. In acid-catalyzed cyclizations, only electron-rich aromatic groups lead to efficient reactions, as they stabilize the carbocationic intermediate formed during ring-opening. epfl.ch For instance, a phenyl group itself may be insufficient for a reaction to proceed, whereas the presence of a methoxy group allows the reaction to occur efficiently. epfl.ch

Electron-Withdrawing Groups (EWGs): EWGs, such as nitro (-NO₂) or cyano (-CN), decrease the electron density of the phenyl ring. In visible light-promoted [3+2] cycloadditions, aryl cyclopropyl ketones with electron-withdrawing groups often require stronger Lewis acid additives to be activated towards one-electron reduction. nih.gov In other cases, EWGs can facilitate reactions by increasing the electrophilicity of the carbonyl carbon. wikipedia.org

A computational study on SmI₂-catalyzed couplings showed that the conjugation effect of the aryl ring stabilizes the initial ketyl radical, enhancing reactivity. acs.orgnih.gov However, the specific substituent can alter the rate-determining step of the reaction. acs.org The global electrophilicity index of aromatic ketones has been shown to have a linear relationship with Hammett σₚ constants, providing a theoretical basis for the observed reactivity trends. researchgate.net

The table below summarizes the effect of different phenyl substituents on the reactivity of this compound derivatives in selected reactions.

Substituent (R)Substituent TypeReactionObserved EffectReference(s)
-OCH₃Electron-DonatingAcid-catalyzed cyclizationIncreased reaction efficiency epfl.ch
-HNeutralAcid-catalyzed cyclizationNo reaction observed epfl.ch
-NO₂Electron-Withdrawing[3+2] CycloadditionRequires stronger activation nih.gov
-Phπ-donatingSN2 Ring-openingFaster reaction than unsubstituted researchgate.net

Steric Hindrance Effects of Substituents

Steric hindrance from substituents, particularly those at the ortho positions of the phenyl ring, plays a crucial role in modulating the reactivity and selectivity of this compound derivatives. The spatial bulk of these groups can influence the conformation of the molecule and the accessibility of the reactive centers.

A notable example is the enhanced reactivity of ortho-substituted phenyl cyclopropyl ketones in certain reactions. In SmI₂-catalyzed intermolecular coupling reactions, ortho-substituted derivatives exhibit superior reactivity. acs.orgnih.govresearchgate.net This is attributed to a balance between two factors: moderate electronic conjugation that promotes cyclopropyl ring fragmentation and a "pretwisted" conformation of the phenyl ring. acs.orgnih.gov This twist disrupts the planarity between the phenyl ring and the carbonyl group, which helps to circumvent the steric hindrance encountered in the formation of a planar gauche styrene (B11656) intermediate, thereby facilitating the subsequent radical-trapping step. acs.orgnih.gov For example, 2,6-dimethylphenyl cyclopropyl ketone was found to be even more reactive than the unsubstituted phenyl cyclopropyl ketone. acs.org

In other contexts, steric hindrance can shield the carbonyl group from reduction. acs.org In hydrogen borrowing catalysis, ortho-disubstitution on aryl ketones prevents the reduction of the starting material, allowing the desired C-C bond formation to occur. acs.org A crystal structure of a pentamethylphenyl-substituted ketone confirmed that the bulky aryl group is twisted out of conjugation with the carbonyl. acs.org

However, steric hindrance can also be a limiting factor. The asymmetric reduction of bulky ketones can be challenging due to the large steric hindrance around the carbonyl group. bohrium.com The stereoselectivity of such reductions by alcohol dehydrogenases is sensitive to the steric bulk of the substituents. bohrium.com Similarly, in the development of catalysts for ring-opening reactions, bulky substituents on the catalyst's ligand are often key to achieving high enantioselectivity by creating a chiral pocket that differentiates between the prochiral faces of the ketone or the enantiomers of a racemic cyclopropane. epfl.chsnnu.edu.cn

The following table illustrates the impact of steric hindrance on reactivity.

CompoundSubstituent PositionEffectOutcomeReference(s)
2,6-Dimethylphenyl cyclopropyl ketoneorthoPre-twisted conformation, moderate conjugationSuperior reactivity in SmI₂-catalyzed coupling acs.orgnih.gov
Pentamethylphenyl ketoneortho, meta, paraShielding of carbonyl, loss of conjugationPrevents reduction, facilitates α-alkylation acs.org
Unsubstituted phenyl cyclopropyl ketoneNonePlanar conformation possibleEncounters steric hindrance in gauche intermediate formation acs.orgnih.gov

Cyclopropyl Group's Impact on Molecular Recognition and Binding Properties

The cyclopropyl group is a valuable motif in medicinal chemistry, significantly influencing a molecule's interaction with biological targets like proteins and enzymes. researchgate.net Its unique combination of properties—rigidity, lipophilicity, and specific electronic character—contributes to enhanced binding affinity, metabolic stability, and improved pharmacological profiles.

The conformational rigidity of the cyclopropyl ring is a key feature. researchgate.netrsc.org By restricting the number of accessible conformations, the cyclopropyl group can reduce the entropic penalty upon binding to a receptor, leading to a more favorable binding event. researchgate.netrsc.org This pre-organization of the ligand into a bioactive conformation can enhance potency.

The cyclopropyl group is generally considered a lipophilic bioisostere of a vinyl or ethyl group, which can improve a compound's ability to cross cellular membranes. ontosight.ai Its introduction into drug molecules can lead to increased brain permeability and reduced plasma clearance. researchgate.net

The electronic nature of the cyclopropyl ring, with its enhanced π-character, allows it to participate in various non-covalent interactions within a protein's binding pocket. researchgate.netrsc.org These can include hydrophobic interactions and potentially π-stacking or cation-π interactions, which can amplify binding affinity. rsc.org For example, in studies of ligands for nicotinic acetylcholine (B1216132) receptors, the cyclopropane tail was found to make important apolar contacts within the binding site. nih.gov The ketone functional group in this compound can act as a hydrogen bond acceptor, interacting with amino acid residues in a protein, which can modulate the protein's activity.

The cyclopropyl ring can also serve as a metabolically stable scaffold. The C-H bonds in a cyclopropane are stronger than those in alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. researchgate.net This increased metabolic stability is a highly desirable property in drug design. In some cases, however, the ring strain can be exploited for mechanism-based inhibition, where enzymatic processing leads to ring-opening and the formation of a reactive species that covalently modifies the enzyme. unl.pt

Structural Modifications for Enhanced Reactivity or Selectivity in Synthetic Transformations

Modifying the structure of this compound is a key strategy for enhancing its reactivity and controlling the selectivity of synthetic transformations. These modifications can be made to the cyclopropane ring, the phenyl ring, or the ketone moiety itself.

Modifications to the Phenyl and Cyclopropyl Rings: The introduction of substituents on the phenyl ring, as governed by their electronic and steric properties, is a primary method for tuning reactivity. As discussed previously, electron-donating groups on the phenyl ring can stabilize cationic intermediates in ring-opening reactions, while ortho-substituents can enforce a twisted conformation that accelerates certain coupling reactions. epfl.chacs.org

Variations on the cyclopropane ring itself also have a profound effect.

Donor-Acceptor Cyclopropanes: Placing an electron-donating group (e.g., an aryl or heteroatom group) on the cyclopropane ring vicinal to the ketone (the acceptor) creates a highly polarized and reactive "donor-acceptor" cyclopropane. epfl.ch These substrates are primed for ring-opening and are versatile intermediates in cycloaddition reactions and for forming dissonant substitution patterns. epfl.ch

Alkyl Cyclopropyl Ketones: Replacing the phenyl group with an alkyl group generally leads to less reactive substrates in reactions that rely on electronic stabilization from the aromatic ring, such as photocatalytic cycloadditions. nih.gov However, in SmI₂-catalyzed reactions, alkyl cyclopropyl ketones, though more recalcitrant, can be made to react efficiently by using catalyst stabilization techniques, expanding the scope of these transformations. nih.gov

Spirocyclic and Bicyclic Systems: Incorporating the cyclopropane into a spirocyclic or bicyclic system introduces additional strain and conformational constraints. Bicyclo[1.1.0]butyl (BCB) ketones, for example, show markedly enhanced reactivity due to the facile fragmentation of the highly strained BCB motif. acs.orgnih.gov

Functionalization at the α-Position: Chemical transformations at the carbon atom alpha to the carbonyl group provide access to a diverse library of chiral cyclopropane scaffolds. nih.gov For example, α-fluorination or aerobic oxidation can produce α-fluoroketones and 1,2-diketones, respectively. nih.gov These functional groups are known pharmacophores that can act as protease inhibitors. nih.gov

The table below provides examples of structural modifications and their impact on synthetic transformations.

ModificationTransformationEffectReference(s)
ortho-Methyl group on phenyl ringHydrogen borrowing α-alkylationImproved yield of branched product acs.org
Electron-donating group on cyclopropane ringFriedel-Crafts type reactionsActivation of the ring for cycloadditions epfl.chepfl.ch
Replacement of phenyl with alkyl groupSmI₂-catalyzed cycloadditionLower intrinsic reactivity, requires catalyst stabilization nih.gov
α-FluorinationN/A (Product Synthesis)Creates α-fluoroketone, a key pharmacophore nih.gov
Introduction of a second withdrawing groupRing-opening reactionsEnhanced activation of the cyclopropane ring rsc.org

These examples demonstrate that rational structural modifications, guided by SAR principles, are essential for harnessing the synthetic potential of this compound derivatives, enabling the construction of complex and valuable molecules with high efficiency and selectivity.

Photochemical Transformations of Cyclopropyl Phenyl Ketone

Photochemically Induced Ring Opening

The photolysis of cyclopropyl (B3062369) phenyl ketone is frequently characterized by the cleavage of the strained cyclopropane (B1198618) ring. This ring-opening is a key step in many of its subsequent photochemical reactions. The process can occur through different mechanistic pathways, often initiated by the excitation of the ketone to its triplet state.

One major pathway involves the photoreduction of the ketone, which is often facilitated by a photocatalyst and a Lewis acid co-catalyst. nih.gov Upon excitation, the cyclopropyl phenyl ketone can be reduced to form a ring-opened distonic radical anion. nih.gov This intermediate is a key species that can then engage in further reactions, such as cycloadditions. nih.gov The ring-opening of similar cyclopropyl ketyl radicals has been reported to be a reversible and endergonic process. nih.gov

Alternatively, the ring-opening reaction can proceed directly from the excited ketone or through radical intermediates formed via hydrogen abstraction by the excited carbonyl group. doi.org For instance, studies on analogous systems show that the excited ketone can abstract a hydrogen atom, leading to a biradical intermediate which then undergoes ring cleavage. doi.orgacs.org The conjugation between the carbonyl group and the cyclopropyl ring is believed to strengthen the connecting bond, which can retard other photochemical processes like α-cleavage and favor pathways involving the cyclopropane ring. acs.org The homolytic ring-opening of carbonyl-substituted cyclopropanes can be achieved through photocatalysis without the need for strong reductants or metal co-catalysts. chemrxiv.org This leads to the generation of reactive intermediates for subsequent functionalization. chemrxiv.orgacs.org

The cleavage of the cyclopropane ring is a strain-release process that generates a 1,3-diradical intermediate. cdnsciencepub.comnih.gov This diradical is central to the observed photochemical rearrangements and cycloadditions. The specific nature and fate of this intermediate are dictated by the excited-state dynamics and the reaction conditions.

Excited-State Dynamics and Mechanisms

The photochemistry of this compound is predominantly governed by the behavior of its electronically excited states. For phenyl ketones, the process of intersystem crossing from the initially formed excited singlet state (S₁) to the triplet state (T₁) is exceptionally efficient. acs.org Consequently, the majority of the observed photochemical reactions originate from the triplet state, with reaction pathways from the singlet state being considered negligible. acs.org

The typical mechanism proceeds as follows:

Excitation: Upon absorption of light, this compound is promoted from its ground state (S₀) to an excited singlet state, typically the S₁(n,π*) state. nih.gov

Intersystem Crossing (ISC): Due to strong spin-orbit coupling, the S₁ state rapidly undergoes intersystem crossing to the lower-energy triplet state, often a T₁(π,π*) state. acs.orgnih.gov

Ring Opening: The triplet state ketone, which possesses diradical character, initiates the cleavage of one of the cyclopropane's C-C bonds. This strain-releasing step results in the formation of a triplet 1,3-diradical intermediate. nih.gov

Subsequent Reactions: This triplet diradical is a versatile intermediate. It can undergo intersystem crossing back to a singlet diradical, which can then close to form products, or it can be trapped by other molecules in the reaction mixture, such as alkenes, to form cycloaddition products. nih.govnih.gov

Laser flash photolysis studies on related systems have been instrumental in measuring the kinetics of these processes. For example, in a structurally similar system, the rate constant for intramolecular hydrogen abstraction from the T₁ state was determined to be 2.3 × 10⁸ s⁻¹, while intersystem crossing back to the ground state occurred at 1.4 × 10⁹ s⁻¹. acs.org The formation of product intermediates from the initial biradical can also be very rapid. acs.org The entire process, from excitation to the formation of the key triplet diradical intermediate, sets the stage for the diverse reactivity of this compound. nih.gov

Triplet Energy Calculations and Energy Transfer Processes

The triplet energy (ET) of a molecule is a critical parameter in photochemistry, as it determines the feasibility of energy transfer processes. In reactions sensitized by a photocatalyst, efficient energy transfer requires the triplet energy of the sensitizer (B1316253) to be equal to or higher than that of the substrate.

The triplet energy of this compound has been a subject of study to understand its photochemical activation.

Calculations for a compound structurally similar to this compound have estimated its triplet energy to be approximately 71.4 kcal/mol . chemrxiv.org

This relatively high triplet energy has implications for photosensitization. For instance, using an iridium-based photocatalyst with a triplet energy of 49.2 kcal/mol, direct energy transfer to the this compound is considered unlikely. chemrxiv.org

However, the effective triplet energy can be influenced by reaction conditions. The coordination of Lewis acids or Brønsted acids to the carbonyl group can lower the triplet energy of aryl ketones, potentially facilitating energy transfer that would otherwise be inefficient. chemrxiv.org Another strategy to enable energy transfer is to modify the aromatic part of the ketone. For example, replacing the phenyl group with a naphthyl group lowers the calculated triplet energy to about 54 kcal/mol, making it more amenable to sensitization by catalysts like 2-isopropylthioxanthone (B132848) (ITX). nih.gov

In some cases, the reaction may proceed through the formation of a pre-formed complex between the cyclopropyl ketone and another reactant, such as an alkene. This complex could have a lower triplet energy than the individual molecules, allowing for activation via energy transfer. chemrxiv.org Alternatively, direct irradiation at a suitable wavelength (e.g., 365 nm) can excite the cyclopropyl ketone directly to its singlet state, which then populates the reactive triplet state via intersystem crossing, bypassing the need for a sensitizer altogether. nih.gov

Calculated Triplet Energies (ET) and Their Implications
CompoundCalculated ET (kcal/mol)Photocatalyst/Sensitizer (ET)ImplicationReference
This compound (similar)71.4[Ir] catalyst (49.2 kcal/mol)Energy transfer from catalyst to ketone is unlikely. chemrxiv.org
Naphthyl Cyclopropyl Ketone~542-Isopropylthioxanthone (ITX)Substitution lowers ET, enabling more facile energy transfer. nih.gov
Phenyl Ketone 1~61Styrene (B11656) (ET = 61 kcal/mol)Similar triplet energies hinder efficient sensitization. nih.gov

Stereoselective Photochemical Reactions

The diradical intermediates involved in the photochemistry of this compound open up possibilities for controlling stereochemistry, leading to the synthesis of chiral molecules. Significant progress has been made in developing enantioselective photochemical reactions.

One prominent example is the enantioselective [3+2] cycloaddition of aryl cyclopropyl ketones with alkenes, achieved through visible-light photocatalysis. nih.gov In these reactions, a chiral Lewis acid can be used to control the absolute stereochemistry of the cycloaddition. nih.gov The process is often stereoconvergent, meaning that a racemic mixture of the starting cyclopropane can be converted into a single, highly enantioenriched cyclopentane (B165970) product. nih.gov This is possible because the key ring-opening of the cyclopropyl ketyl radical is reversible, allowing for the isomerization of one stereoisomer to the other before the irreversible cycloaddition step occurs. nih.gov

The stereoselectivity of these reactions is sensitive to the substitution pattern. For example:

Substituents on the aromatic ring of the ketone generally have a minimal impact on selectivity. nih.gov

Substituents at the 2-position of the cyclopropane ring can have a large negative effect, likely due to interference with the coordination to the chiral Lewis acid. nih.gov

The electronic nature of the alkene partner also plays a crucial role, with electronically modified styrenes reacting smoothly and with good enantiomeric excess. nih.gov

Studies on the thermal and photochemical conversion of substituted cyclopropyl ketones to dihydrofurans have shown that these reactions often proceed with a degree of stereoselectivity, though not always complete stereospecificity. cdnsciencepub.com The reactions are believed to occur through a non-concerted mechanism involving a common 1,3-diradical intermediate, where the rates of bond rotation and ring closure are competitive. cdnsciencepub.com The observation that both thermal and photochemical pathways can lead to the same stereochemical outcome suggests they proceed through similar intermediates. cdnsciencepub.com Furthermore, light-enabled deracemization of cyclopropyl ketones using chiral Al-salen complexes as photocatalysts has been demonstrated, providing another avenue for achieving high enantioselectivity. nih.gov

Examples of Stereoselective Photochemical Reactions
Reaction TypeKey FeaturesStereochemical OutcomeProposed MechanismReference
Asymmetric [3+2] CycloadditionRu(bpy)₃²⁺ photocatalyst, La(OTf)₃ Lewis acidGood diastereoselectivity and excellent enantiomeric excess (ee)Stepwise radical addition of a ring-opened distonic radical anion to an alkene nih.gov
Photochemical Rearrangement to DihydrofuransIrradiation with 310 nm lightStereoselective, with predominant retention of configurationNon-concerted process via a 1,3-diradical intermediate; competitive bond rotation and ring closure cdnsciencepub.com
Photochemical DeracemizationChiral Al-salen complex as photocatalyst, irradiation at 400 nmHigh enantiomeric ratio (e.g., up to 98:2 e.r.)Lewis-acid activation and photoredox properties of the chiral catalyst regulate reactivity and enantioselectivity nih.gov

Research on Environmental Degradation Pathways of Cyclopropyl Phenyl Ketone

Biotic Degradation Mechanisms

The transformation of cyclopropyl (B3062369) phenyl ketone in the biosphere is primarily driven by the metabolic activity of microorganisms. These processes involve complex enzymatic reactions that alter the structure of the compound, leading to its breakdown.

Direct studies on the microbial biodegradation of cyclopropyl phenyl ketone are not extensively documented in the literature. However, the degradation of structurally similar compounds, particularly agricultural chemicals containing the cyclopropyl ketone moiety, provides a strong basis for predicting its metabolic fate. The herbicide isoxaflutole (B1672639), for instance, undergoes rapid transformation in soil environments. researchgate.netebi.ac.uk Its degradation is initiated by the opening of its isoxazole (B147169) ring to form a diketonitrile (DKN) derivative, which is then further broken down by microbial action into a benzoic acid (BA) derivative. ebi.ac.uk This indicates that the core structure is susceptible to microbial attack.

Similarly, the metabolism of the fungicide cyproconazole (B39007) in plants demonstrates several potential biotic pathways, including the hydroxylation of the cyclopropyl ring, oxidation of adjacent methyl groups, and even the elimination of the cyclopropyl-substituted carbon to form a new ketone. fao.org Based on these analogous pathways, the microbial biodegradation of this compound is likely to proceed through initial oxidative attacks. These attacks could target either the aromatic phenyl ring, leading to hydroxylated intermediates, or the strained cyclopropyl ring, which could result in ring-opening.

Potential initial metabolites from the microbial degradation of this compound could include:

Hydroxylated phenyl derivatives (e.g., (4-hydroxyphenyl)cyclopropylmethanone)

Products of cyclopropyl ring cleavage (e.g., 1-phenyl-1,4-pentanedione)

Benzoic acid, resulting from the cleavage of the bond between the carbonyl group and the cyclopropyl ring.

Potential Metabolite Predicted Formation Pathway Analogous Compound
(4-hydroxyphenyl)cyclopropylmethanoneMicrobial hydroxylation of the phenyl ringCyproconazole fao.org
1-Phenyl-1,4-pentanedioneOxidative opening of the cyclopropyl ringN/A
Benzoic AcidCleavage of the ketone-cyclopropyl bondIsoxaflutole (degrades to a benzoic acid derivative) ebi.ac.uk
Cyclopropyl(phenyl)methanolReduction of the ketone groupCyclopropyl methyl ketone researchgate.net

Specific enzymatic reactions are responsible for the biotransformation of this compound. Research has identified enzymes capable of both oxidizing and reducing the molecule.

Oxidation: The primary enzymes involved in the oxidation of xenobiotics are from the cytochrome P450 (P450) superfamily. researchgate.net These monooxygenases can catalyze the oxidation of cyclopropyl rings, often leading to their cleavage. researchgate.net Studies on related N-cyclopropyl amine compounds show that P450 enzymes catalyze an oxidative N-decyclopropylation, which proceeds through a hydrogen atom transfer pathway to form metabolites like cyclopropanone (B1606653) hydrate. nih.gov This suggests that P450 enzymes could hydroxylate the carbon atom of the cyclopropyl ring attached to the carbonyl group, initiating a ring-opening cascade. washington.edu The phenyl ring is also a target for P450-mediated aromatic hydroxylation. washington.edu

Reduction: The ketone functional group of this compound is susceptible to enzymatic reduction to form the corresponding secondary alcohol, cyclopropyl(phenyl)methanol. Various alcohol dehydrogenases (ADHs) and ketone reductases (KREDs) have shown the ability to perform this transformation with high stereoselectivity. bohrium.com For example, a NADPH-dependent ketone reductase has been identified that reduces cyclopropyl(phenyl)methanone to the R-configuration alcohol with high enantiomeric excess. bohrium.com The steric hindrance presented by the bulky phenyl and cyclopropyl groups is a significant factor in enzyme stereorecognition. bohrium.com Other studies have also demonstrated the successful stereoselective reduction of similar substrates like cyclopropyl methyl ketone by enzymes. researchgate.net

Transformation Enzyme Class Product(s) Key Findings
OxidationCytochrome P450 (P450)Hydroxylated derivatives, Ring-opened products (e.g., cyclopropanone)P450 can catalyze the cleavage of the cyclopropyl ring via oxidation. researchgate.netnih.gov
ReductionAlcohol Dehydrogenase (ADH) / Ketone Reductase (KRED)Cyclopropyl(phenyl)methanolEnzymes can reduce the ketone with high stereoselectivity (R-configuration). bohrium.com

Environmental Transport and Distribution Research (Focus on Chemical Behavior)

The movement of this compound through the environment is governed by its physicochemical properties, which dictate how it partitions between soil, water, and air. As a relatively non-polar molecule with low water solubility, its behavior is largely controlled by its interaction with soil and sediment. chemicalbook.com

Research on the related herbicide isoxaflutole and its degradates indicates that sorption to soil is a key process influencing their environmental fate. geoscienceworld.org The sorption of these neutral organic compounds is primarily correlated with the organic carbon content of the soil. geoscienceworld.org Isoxaflutole itself has an estimated organic carbon-water (B12546825) partitioning coefficient (Koc) of 440, which suggests moderate mobility in soil. nih.gov However, its diketonitrile degradate is significantly more mobile. researchgate.net

For this compound, a similar relationship is expected. Its low water solubility suggests it will preferentially adsorb to soil organic matter. chemicalbook.com This process would reduce its concentration in the aqueous phase, thereby limiting its mobility and potential for leaching into groundwater. The strength of this sorption would be highly dependent on the specific characteristics of the soil, particularly its organic matter content.

Property / Process Expected Behavior of this compound Influencing Factors
Water SolubilityLow. chemicalbook.comMolecular structure (non-polar).
Soil SorptionExpected to sorb to soil and sediment.Primarily soil organic carbon content. geoscienceworld.org
Mobility in SoilExpected to have low to moderate mobility.Sorption strength; soil type. nih.gov
VolatilityLow (Vapor Pressure data not widely available, but high boiling point suggests low volatility). sigmaaldrich.comTemperature, air movement.

Volatility Studies

The volatility of a chemical substance is a crucial factor in determining its distribution in the environment. It influences whether a compound will remain in soil or water, or if it will partition into the atmosphere, potentially leading to long-range transport. A chemical's volatility is primarily indicated by its vapor pressure and boiling point.

For this compound, specific studies focused solely on its environmental volatility are not extensively available in peer-reviewed literature. However, its physicochemical properties provide insights into its potential to volatilize. The compound is described as a colorless or pale yellow liquid. nih.gov

Key physical properties related to the volatility of this compound are summarized below:

PropertyValueSource
Boiling Point121-123 °C at 15 mmHg sigmaaldrich.com
Vapor Density5 (vs air) sigmaaldrich.comsigmaaldrich.com
Flash Point90 °C (194 °F) - closed cup sigmaaldrich.comfishersci.com

The relatively high boiling point and flash point suggest that this compound is not highly volatile under standard ambient conditions. sigmaaldrich.comfishersci.com Its vapor density, which is significantly heavier than air, indicates that if it does volatilize, its vapors are likely to remain close to the ground. sigmaaldrich.comsigmaaldrich.com

Adsorption and Desorption to Environmental Matrices

The extent to which a chemical adsorbs to soil and sediment particles versus remaining dissolved in water is a critical determinant of its environmental fate and bioavailability. This behavior is often quantified by the soil organic carbon-water partitioning coefficient (Koc).

Specific experimental research detailing the adsorption and desorption coefficients of this compound on various environmental matrices like soil and sediment is not readily found in publicly accessible scientific literature. Safety Data Sheets for the compound explicitly state that data on its mobility in soil is not available. sigmaaldrich.com This indicates a significant data gap in understanding the environmental partitioning of this compound.

While direct measurements are absent, the compound's properties can offer some predictive insights. However, without experimental data from standardized tests (e.g., OECD Guidelines for Testing of Chemicals), any estimation of its adsorption behavior remains speculative.

Bioaccumulation Potential in Research Models

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure and accumulates to a concentration higher than that in the environment. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kow) and confirmed through studies with model organisms.

There is a notable lack of research on the bioaccumulation potential of this compound. Safety Data Sheets consistently report that no data is available regarding its bioaccumulation. sigmaaldrich.com This information gap prevents a definitive assessment of whether this compound is likely to accumulate in living organisms. The toxicological properties of this compound have not been fully investigated, which includes its potential for bioaccumulation. thermofisher.com

Without experimental data from bioaccumulation studies in research models such as fish or invertebrates, and without a reported Log Kow value, it is not possible to determine the bioaccumulation potential of this compound.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems

The activation of the cyclopropyl (B3062369) ring in cyclopropyl phenyl ketone is a central theme in its chemistry, and the development of innovative catalytic systems is paramount for expanding its synthetic utility. Future research is increasingly directed towards catalysts that offer higher efficiency, selectivity (chemo-, regio-, and enantio-), and sustainability.

Promising areas of development include:

Earth-Abundant Metal Catalysis: While precious metals have been effective, there is a strong push towards using more sustainable and cost-effective first-row transition metals. Nickel, for instance, has emerged as a powerful catalyst for a variety of transformations, including reductive cross-coupling and γ-alkylation reactions of cyclopropyl ketones. rsc.orgnsf.govrsc.org Future work will likely focus on designing new ligand scaffolds for nickel and other metals like copper and iron to fine-tune their reactivity and achieve previously inaccessible transformations.

Photoredox and Dual Catalysis: The intersection of photochemistry and catalysis offers new pathways for activating this compound. Dual catalyst systems, which combine a chiral Lewis acid with a transition metal photoredox catalyst, have been successfully employed for enantioselective [3+2] photocycloadditions. nih.gov This approach allows for the generation of radical intermediates under mild conditions, opening up new cycloaddition and functionalization reactions. Further exploration of different photosensitizers, co-catalysts, and chiral ligands is expected to broaden the scope and improve the stereoselectivity of these reactions. nih.gov

Asymmetric Organocatalysis: Chiral organic molecules can catalyze reactions with high enantioselectivity without the need for metals. The use of catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) in rearrangements of cyclopropyl ketones highlights the potential of this approach. nih.gov The development of new chiral amines, phosphines, and N-heterocyclic carbenes (NHCs) is a key research direction for achieving asymmetric ring-openings, cycloadditions, and other functionalizations of this compound.

Chiral Lewis Acid Catalysis: Chiral Lewis acids, such as scandium(III) complexes with N,N'-dioxides, have proven effective in catalyzing asymmetric ring-opening reactions of cyclopropyl ketones with nucleophiles like β-naphthols. rsc.org Research is ongoing to develop more robust and versatile chiral Lewis acid catalysts that can operate at low catalyst loadings and tolerate a wider range of substrates and nucleophiles.

A summary of selected modern catalytic systems used in cyclopropyl ketone transformations is presented below.

Catalyst SystemReaction TypeKey Advantages
Nickel(II) Complexes with Bipyridine Ligands Reductive γ-AlkylationUtilizes earth-abundant metal; enables C(sp³)–C(sp³) bond formation with unactivated alkyl halides. rsc.orgnsf.gov
Chiral N,N′-Dioxide–Scandium(III) Complex Asymmetric Ring-OpeningHigh enantioselectivity (up to 97% ee) for the synthesis of chiral β-naphthol derivatives. rsc.org
Ru(bpy)₃²⁺ / Chiral Lewis Acid (Dual Catalysis) Enantioselective [3+2] PhotocycloadditionAccess to densely substituted cyclopentanes under mild visible-light irradiation. nih.gov
Samarium(II) Iodide (SmI₂) Formal [3+2] CycloadditionExpands substrate scope to include challenging alkyl cyclopropyl ketones. acs.org
Brønsted Acids in HFIP Ring-Opening HydroarylationActivates simple, monosubstituted cyclopropanes for intermolecular C–C bond formation. researchgate.net

Exploration of New Synthetic Applications

The unique reactivity of this compound as a three-carbon (C3) synthon continues to inspire the development of novel synthetic methodologies. Future research will focus on harnessing its potential to construct complex molecular architectures that are difficult to access through traditional methods.

Key emerging applications include:

Enantioselective Cycloadditions: Building on recent successes in photocatalytic [3+2] cycloadditions, a major goal is to develop a broader range of stereoselective cycloaddition reactions. nih.govnih.gov This includes exploring different reaction partners beyond simple alkenes, such as alkynes, allenes, and heterodienophiles, to generate diverse five-membered carbocycles and heterocycles with high levels of stereocontrol.

Difunctionalization Reactions: Methods that allow for the simultaneous introduction of two new functional groups upon ring-opening are highly valuable. Nickel-catalyzed ring-opening C–C activation and difunctionalization reactions have been shown to produce valuable γ-substituted silyl (B83357) enol ethers. chemrxiv.org Future efforts will aim to expand the variety of nucleophiles and electrophiles that can be incorporated in a single, regioselective step.

Domino and Tandem Reactions: Designing reaction cascades where the initial ring-opening of this compound triggers subsequent bond-forming events is a highly efficient strategy for building molecular complexity. For example, a one-pot formal aminoacylation of olefins has been achieved through a sequential cyclopropanation/oxo-amination process. researchgate.net The development of new tandem reactions initiated by the ring-opening will provide rapid access to polycyclic and other intricate structures.

Synthesis of Bioactive Molecules: The cyclopropyl motif and the ketone functionality are present in numerous natural products and pharmaceuticals. New synthetic applications will likely target the efficient construction of these complex molecules, leveraging the unique reactivity of this compound to install key structural fragments.

Advanced Computational Modeling for Mechanism Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of complex organic molecules. For this compound, computational modeling is poised to play an even more significant role in future research.

Emerging trends in this area include:

Elucidating Reaction Mechanisms: DFT calculations can provide detailed energy profiles for proposed reaction pathways, helping to identify key intermediates and transition states. This has been applied to understand the regio- and stereoselectivity of the DABCO-catalyzed Cloke–Wilson rearrangement. nih.gov Future studies will apply these methods to more complex catalytic cycles, such as those in photoredox and nickel-catalyzed reactions, to rationalize experimental observations and guide catalyst design.

Predicting Selectivity: A major challenge in cyclopropyl ketone chemistry is controlling selectivity (regio-, chemo-, and stereo-). Computational models can be used to predict how changes in substrate structure, catalyst, or reaction conditions will influence the outcome of a reaction. This predictive power can significantly accelerate the discovery of new reactions and the optimization of existing ones. For example, combined experimental and computational studies have been used to probe reactivity trends in SmI₂-catalyzed cycloadditions. acs.org

Designing Novel Catalysts: In silico design of catalysts is becoming increasingly feasible. By modeling the interaction between this compound and a potential catalyst, researchers can predict the catalyst's efficacy and selectivity before attempting its synthesis in the lab. This approach can guide the development of new ligands for transition metals or novel organocatalyst structures tailored for specific transformations.

Understanding Non-covalent Interactions: Subtle non-covalent interactions can play a crucial role in catalysis, particularly in determining enantioselectivity. Advanced computational methods can accurately model these interactions (e.g., hydrogen bonding, π-stacking), providing a deeper understanding of the origins of stereocontrol in asymmetric reactions involving this compound.

Integration with Flow Chemistry and Green Chemistry Principles

The principles of green chemistry are increasingly influencing the direction of synthetic organic chemistry. The integration of this compound chemistry with modern technologies like continuous flow processing is an important area for future development, aiming to create more sustainable and efficient chemical manufacturing processes. ucd.ie

Key research directions include:

Development of Continuous Flow Processes: Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety (especially for exothermic reactions or when using hazardous reagents), improved heat and mass transfer, and the ability to easily scale up production. researchgate.netresearchgate.net Adapting key transformations of this compound, such as catalytic ring-openings and cycloadditions, to flow systems is a major goal. This could enable the safe use of more reactive intermediates and higher temperatures/pressures, potentially leading to faster reactions and higher yields. thieme-connect.de

Use of Greener Solvents and Reagents: A core tenet of green chemistry is the reduction of waste and the use of less hazardous materials. Research will focus on replacing traditional volatile organic solvents with more benign alternatives like water, supercritical fluids, or bio-based solvents. Similarly, there is a push to replace stoichiometric reagents with catalytic systems and to use safer, more sustainable starting materials.

Process Intensification and Telescoping: Flow chemistry enables the "telescoping" of multi-step syntheses into a single, continuous process without the need to isolate and purify intermediates. researchgate.net This dramatically reduces waste, energy consumption, and production time. Future work will involve designing integrated flow systems for the multi-step synthesis of complex molecules starting from this compound, thereby minimizing the process mass intensity (PMI).

Energy Efficiency: Continuous flow reactors, particularly microreactors, offer superior heat transfer, allowing for more precise temperature control and reducing energy waste. researchgate.net Furthermore, photochemical reactions can be made more efficient in flow reactors due to the improved irradiation of the reaction mixture. Integrating these energy-efficient technologies into the synthesis of this compound derivatives is a key aspect of sustainable process development.

Detailed Mechanistic Studies of Unexplored Reactivity Pathways

While much is known about the reactivity of this compound, there are still unexplored pathways and mechanistic ambiguities that warrant further investigation. Detailed mechanistic studies are crucial for the rational design of new reactions and catalysts.

Future research will likely focus on:

Probing Radical Pathways: Many recently developed reactions, particularly those involving photoredox or nickel catalysis, are proposed to proceed through radical intermediates. nsf.govchemrxiv.org Mechanistic studies using radical clocks, electron paramagnetic resonance (EPR) spectroscopy, and computational modeling are needed to definitively identify these intermediates and understand their subsequent reactivity. For example, this compound itself can serve as a radical clock to probe for single electron transfer (SET) mechanisms in other reactions. rsc.org

Unraveling Complex Catalytic Cycles: The precise mechanism of many catalytic reactions is often complex and not fully understood. For instance, the exact role of additives like zinc and sodium iodide in nickel-catalyzed cross-couplings requires further clarification to enable rational optimization. rsc.orgchemrxiv.org Detailed kinetic studies, in situ spectroscopy, and isolation of catalytic intermediates are necessary to build a complete picture of the catalytic cycle.

Exploring Ambiphilic Reactivity: The cyclopropyl ring can act as either a nucleophile or an electrophile depending on the reaction conditions and the nature of the activating group. Future studies will aim to better understand and control this ambiphilic nature to develop novel transformations where the polarity of the ring-opening is reversed or can be switched by an external stimulus.

Investigating Pericyclic Reactions: While cycloadditions are well-studied, other pericyclic reactions involving this compound, such as electrocyclic ring-openings or sigmatropic rearrangements under thermal or photochemical conditions, are less explored. A deeper mechanistic understanding of these fundamental processes could unlock new synthetic strategies.

Q & A

Q. What are the common synthetic routes for cyclopropyl phenyl ketone, and how can purity be optimized?

this compound is synthesized via reactions involving cyclopropane derivatives and ketone precursors. For example, it can be prepared by reacting cyclopropanecarboxaldehyde or cyclopropyl methyl ketone with phenyl-substituted electrophiles in the presence of nickel catalysts like [Ni(cod)₂] and ligands such as PBu₃ or PCy₃ . Methodological optimization includes careful temperature control (e.g., 100°C for η²-enonenickel complex formation) and purification steps like ether extraction and acid quenching to minimize side reactions like self-condensation . Purity is enhanced through techniques such as recrystallization or chromatography, as emphasized in studies reporting yields of 32–38% under optimized conditions .

Q. How does this compound react with sodium borohydride, and what factors influence reaction kinetics?

Reduction of this compound with NaBH₄ follows second-order kinetics, but its rate is slower compared to other cycloalkyl phenyl ketones at 0°C (relative rate: 0.12 vs. acetophenone = 1.0). This anomaly is attributed to cyclopropane ring strain, which may reduce hydride affinity at the carbonyl carbon . Activation parameters (e.g., ΔH‡ = 12.1 kcal/mol, ΔS‡ = -32.4 cal/mol·K) suggest a complex mechanism involving potential ring opening, as evidenced by IR spectroscopy showing carbonyl peak disappearance at ~1680 cm⁻¹ . Researchers should monitor reaction progress via spectroscopic methods and account for solvent effects (e.g., isopropyl alcohol) to avoid incomplete reductions .

Q. How do nickel catalysts facilitate [3+2] cycloaddition reactions of this compound with alkynes?

Nickel(0) complexes, such as [Ni(cod)₂] with PCy₃ or AlMe₃, enable oxidative addition of this compound to form six-membered oxa-nickelacycles. These intermediates undergo insertion with alkynes (e.g., 2-butyne) to yield cyclopentenes via a [3+2] pathway. Key steps include:

  • Ligand-dependent stereochemistry: PCy₃ favors syn-adducts, while N-heterocyclic carbenes (IPr) retain configuration during reductive elimination .
  • Organoaluminum co-catalysts: AlMe₃ enhances oxidative addition efficiency, achieving 76% yield for cyclopentane derivatives . Methodological tips: Use THF at room temperature and monitor intermediates via X-ray crystallography (e.g., η³-oxa-allylnickel complexes) .

Q. What mechanistic insights explain the limited formation of this compound in decarboxylative rearrangements?

When α-(phenylcarbonyl)cyclopropane carboxylic acids undergo decarboxylation, only 8% of this compound forms, with predominant conversion to 4,5-dihydrofuran derivatives. This is attributed to acid-catalyzed ring expansion rather than direct decarboxylation. Researchers should:

  • Avoid strong acids to suppress dihydrofurans.
  • Use low-temperature (−78°C) lithiation to stabilize intermediates .
  • Validate pathways via isotopic labeling or trapping experiments to distinguish between competing mechanisms .

Q. How does ligand choice in iridium-catalyzed hydrogen borrowing catalysis affect this compound transformations?

Iridium catalysts (e.g., [Ir(cod)Cl]₂) enable α-alkylation of this compound with higher alcohols via hydrogen borrowing. Ortho-disubstituted phenyl or cyclopropyl groups are crucial for C–C bond formation. Post-reaction, cyclopropyl ketones undergo homoconjugate addition with nucleophiles (e.g., malonates) to yield branched products. Key considerations:

  • Optimize ligand steric bulk to prevent undesired retro-Friedel-Crafts reactions.
  • Use DMF at 120°C for efficient dehydrogenation .

Q. How can researchers reconcile conflicting data on this compound’s reactivity in different catalytic systems?

Discrepancies arise in studies of Ni-catalyzed reactions:

  • In PCy₃ systems, this compound forms cyclopentanes via [3+2] cycloaddition, while IPr ligands favor [3+2+2] pathways .
  • Electrochemical reductions show anion radical stability differences: phenyl-substituted ketones undergo ring opening, whereas alkyl derivatives retain cyclopropane integrity . Researchers should:
  • Compare ligand effects using kinetic isotope experiments.
  • Employ XAS or EPR to probe intermediate electronic states .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.